Product packaging for Ammonium antimony tungsten oxide(Cat. No.:CAS No. 59372-48-4)

Ammonium antimony tungsten oxide

Cat. No.: B1211846
CAS No.: 59372-48-4
M. Wt: 403.6 g/mol
InChI Key: JVUIPFRSLYDCCX-UHFFFAOYSA-O
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Description

Contextualization within Complex Inorganic Oxides and Polyoxometalates

Ammonium (B1175870) antimony tungsten oxide is classified as a complex inorganic oxide, specifically belonging to the vast family of polyoxometalates (POMs). smolecule.com Polyoxometalates are large, discrete polyatomic anions composed of three or more transition metal oxyanions linked together by shared oxygen atoms, forming a closed, three-dimensional framework. wikipedia.org The metals in these structures are typically from Group 5 or 6, such as vanadium, molybdenum, or, in this case, tungsten, in their high oxidation states. wikipedia.org

The structure of ammonium antimony tungsten oxide is built upon a framework of tungsten-oxygen octahedra. smolecule.com It belongs to the heteropolytungstate sub-category, as it incorporates a different element, antimony (a p-block element), into the tungsten-oxide framework. britannica.com The ammonium ions (NH₄⁺) are present as counter-ions, balancing the negative charge of the antimonate-tungstate polyanion. smolecule.com The specific arrangement of the atoms can vary, leading to different structural motifs, such as the Keggin or Anderson-Evans structures, depending on the synthesis conditions. smolecule.com

Historical Development and Initial Research Trajectories of Related Systems

The journey to understanding this compound is rooted in the historical development of its constituent parts. Antimony and its compounds have been known since antiquity, used as cosmetics and in medicinal preparations. wikipedia.org The element tungsten, initially called "heavy stone," was identified as a new element in 1781 by Carl Wilhelm Scheele, who isolated tungstic acid. wikipedia.orgitia.info The industrial importance of tungsten began to be recognized in the mid-19th century with patents for the production of sodium tungstate (B81510) and tungsten-containing steels. itia.infotungsten.com

The field of polyoxometalate chemistry began to take shape in the early 20th century. The development of high-speed steels containing tungsten at the turn of the 20th century revolutionized engineering. itia.info The initial research into heteropolytungstates, which are polyoxometalates containing a heteroatom, paved the way for the creation of a vast array of compounds with diverse properties. britannica.com The ability to incorporate different elements into the tungstate framework led to the exploration of various combinations, including those with antimony, to create materials with tailored functionalities.

Fundamental Research Gaps and Motivations for Current Investigations

Despite decades of research into polyoxometalates, significant knowledge gaps remain, providing strong motivation for current investigations into compounds like this compound. A primary challenge in POM chemistry is understanding and controlling the stability and reactivity of these complex structures in different environments. researchgate.netfrontiersin.org The interplay between concentration, pH, and ionic strength can significantly influence the specific polyoxometalate species present in a solution. frontiersin.org

The motivation to incorporate antimony into the tungsten oxide framework stems from the desire to create materials with novel electronic and catalytic properties. The presence of antimony can introduce structural defects and alter the electronic band structure, potentially enhancing catalytic activity. smolecule.com Furthermore, a significant driver for the investigation of this compound, also known by the designation HPA-23 in pharmacological contexts, has been its potential as an antiviral agent. smolecule.comnih.gov This has spurred research into its interactions with biological systems and its mechanism of action. The quest for new materials with applications in catalysis, materials science, and medicine continues to fuel the exploration of this and related complex oxide systems. smolecule.comrsc.org

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is broad, spanning fundamental chemistry, materials science, and potential biomedical applications. Researchers are focused on developing controlled synthesis methods to produce the compound with specific stoichiometries and structures. smolecule.com Key synthesis techniques include the ion exchange method, chemical precipitation, and solvothermal methods. smolecule.com

The significance of this research lies in the potential to develop new functional materials. In catalysis, these compounds are explored for their utility in petroleum refining and other chemical syntheses. smolecule.com In materials science, their unique electronic and optical properties are of interest for the development of advanced electronic components and sensors. rsc.orgnih.govelsevierpure.com The potential antiviral properties of specific formulations of this compound represent a significant area of investigation with the potential for high impact. smolecule.comnih.gov The study of this compound contributes to the broader understanding of structure-property relationships in complex inorganic solids, which is crucial for the rational design of new materials with desired functionalities.

Data and Properties of this compound

General Properties

PropertyValue/DescriptionReferences
Chemical Name This compound chemsrc.com
Synonyms Ammonium tungsten antimonate (B1203111) hydroxide (B78521) oxide, HPA-23 smolecule.comchemsrc.com
CAS Number 59372-48-4 chemsrc.com
Molecular Formula Varies, e.g., (NH₄)ₓSbᵧW₂O₆₊ᵧ smolecule.com

Structural and Electronic Properties

PropertyValue/DescriptionReferences
Crystal System Typically Cubic (Pyrochlore-related) smolecule.com
Space Group Fd3m (No. 227) for pyrochlore (B1171951) structures smolecule.com
Tungsten Oxidation State Typically +6 (W⁶⁺) smolecule.com
Antimony Oxidation State Can be +3 (Sb³⁺) or +5 (Sb⁵⁺) smolecule.com
Key Structural Units Corner-sharing WO₆ octahedra smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4NO5SbW-6 B1211846 Ammonium antimony tungsten oxide CAS No. 59372-48-4

Properties

CAS No.

59372-48-4

Molecular Formula

H4NO5SbW-6

Molecular Weight

403.6 g/mol

IUPAC Name

azanium;antimony(3+);oxygen(2-);tungsten

InChI

InChI=1S/H3N.5O.Sb.W/h1H3;;;;;;;/q;5*-2;+3;/p+1

InChI Key

JVUIPFRSLYDCCX-UHFFFAOYSA-O

SMILES

[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[Sb+3].[W]

Canonical SMILES

[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[Sb+3].[W]

Synonyms

5-tungsto-2-antimoniate
ammonium tungsten antimonate hydroxide oxide
ammonium-5-tungsto-2-antimoniate
HPA 23
HPA 39
HPA-23

Origin of Product

United States

Synthetic Methodologies for Ammonium Antimony Tungsten Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over the mixing of precursors at a molecular level, often leading to homogenous products with well-defined characteristics at lower temperatures compared to solid-state reactions.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are widely employed techniques that involve chemical reactions in a closed system (an autoclave) using an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at temperatures above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the desired product.

For ammonium (B1175870) antimony tungsten oxide and related tungsten bronzes, these methods are effective in producing highly crystalline structures. In a typical hydrothermal process, precursors such as sodium tungstate (B81510) (Na₂WO₄) and antimony trichloride (B1173362) (SbCl₃) are dissolved in deionized water. The pH is adjusted to over 10 with ammonium hydroxide (B78521) (NH₄OH) to stabilize the tungstate ions and prevent the premature precipitation of antimony oxides. The mixture is then heated in a Teflon-lined autoclave at temperatures ranging from 150°C to 200°C for 12 to 24 hours to yield the crystalline product.

Variations of this method can produce different morphologies. For instance, one-dimensional nanostructures of tungsten oxides, such as nanowires and nanorods, have been synthesized hydrothermally using structure-directing agents. researchgate.net A solvothermal route using pyridine (B92270) as the solvent has been successfully used to prepare hexagonal ammonium tungsten bronze ((NH₄)₀.₃₃WO₃) directly from monoclinic tungsten trioxide (WO₃) powder at 350°C. capes.gov.br

Table 1: Research Findings on Hydrothermal/Solvothermal Synthesis

Precursors Solvent Temperature (°C) Time (h) Product Reference
Sodium tungstate (Na₂WO₄), Antimony trichloride (SbCl₃), Ammonium hydroxide (NH₄OH) Water 150-200 12-24 Ammonium antimony sodium tungsten oxide
Tungsten hexachloride (WCl₆) Ethanol/Water 200 10 Monoclinic W₁₈O₄₉ nanorods, Hexagonal WO₃ platelets psu.edu
Monoclinic WO₃ powder Pyridine 350 - Hexagonal (NH₄)₀.₃₃WO₃ capes.gov.br

Co-precipitation and Controlled Precipitation Techniques

Precipitation methods involve the formation of a solid product from a solution by mixing solutions of the constituent metal ions under controlled conditions, such as pH, temperature, and stirring rate. smolecule.comisroset.org This technique is valued for its simplicity and scalability.

In the context of AATW, chemical precipitation is achieved by mixing solutions containing the necessary metal ions and adjusting the pH to induce the precipitation of the desired compound. smolecule.com For related tungsten oxides, controlled precipitation of a precursor like ammonium paratungstate with an acid, such as nitric acid, can yield nanostructures like nanoparticles or nanoplates depending on the reaction time. researchgate.net Another approach, termed "crash precipitation," involves the rapid addition of a precursor solution (e.g., ammonium paratungstate dissolved in concentrated hydrochloric acid) to water, resulting in the immediate precipitation of tungsten trioxide hydrate (B1144303) (WO₃·H₂O) nanoplatelets. google.comresearchgate.net Subsequent annealing of this precipitate yields crystalline tungsten oxide nanopowder. google.com

Table 2: Research Findings on Precipitation Synthesis

Precursor(s) Precipitating Agent Key Conditions Product Reference
Ammonium paratungstate Nitric acid Varying stirring time WO₃ nanoparticles/nanoplates researchgate.net
Ammonium paratungstate, Hydrochloric acid Water Rapid addition ("crash precipitation") WO₃·H₂O nanosized platelets google.comresearchgate.net

Ion Exchange Route Investigations

The ion exchange method is a sophisticated route primarily used for purification and the synthesis of high-purity compounds like ammonium paratungstate (APT), a key precursor for many tungsten products. smolecule.comammonium-paratungstate.combuffalotungsten.com This process typically involves passing a solution containing tungstate anions (e.g., sodium tungstate) through a column packed with an ion-exchange resin. google.comtungsten-powder.com

The process can be described in several steps:

Adsorption: A sodium tungstate solution is passed through a weakly basic anion exchange resin, which adsorbs the tungstate ions. google.com

Desorption: The resin is then treated with a desorption agent, such as an ammonium hydroxide solution, which releases the tungstate ions and forms an ammonium tungstate solution. ammonium-paratungstate.comgoogle.com

Crystallization: The resulting high-purity ammonium tungstate solution is then subjected to evaporation and crystallization to obtain ammonium paratungstate. ammonium-paratungstate.comgoogle.com

While this method is extensively documented for the synthesis of the APT precursor, the principle of exchanging cations can be applied to modify tungsten-based compounds. smolecule.comgoogle.com For instance, an electrolytic process using an anion exchange membrane can produce various ammonium tungstates by controlling the pH in the anodic compartment. google.com

Solution Combustion Synthesis (SCS) for Nanomaterial Preparation

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient, and straightforward method for producing a wide variety of nanomaterials, particularly metal oxides. rsc.orgnd.edu The process involves a self-sustaining exothermic reaction in a homogenous solution containing metal nitrates (oxidizers) and a fuel (e.g., urea, glycine, citric acid). acs.orgmdpi.com

The process begins with the preparation of an aqueous solution of the precursors. This solution is heated to evaporate excess water, forming a viscous gel. Upon reaching the ignition temperature, the gel undergoes a rapid, self-propagating combustion reaction that can generate very high temperatures for a short duration. acs.org This rapid heating and cooling cycle results in the formation of fine, often crystalline, nanopowders.

For tungsten oxides, microwave-assisted solution combustion has been used to synthesize WO₃ nanoparticles. acerp.ir In this variation, a solution containing a tungsten source, nitric acid, and a fuel like citric acid is heated to form a gel, which is then ignited in a microwave oven to complete the combustion reaction in seconds. acerp.ir The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion process and the characteristics of the final product. acerp.ir

Table 3: Research Findings on Solution Combustion Synthesis

Oxidizer/Metal Source Fuel Synthesis Method Product Reference
Tungsten solution, Nitric acid Citric acid, Oxalic acid, Glycine Microwave-assisted SCS WO₃ nanoparticles (monoclinic or amorphous) acerp.ir

Solid-State and Thermochemical Synthesis Routes

These methods involve the reaction of solid precursors at elevated temperatures to induce phase transformations, decompositions, or reactions that yield the desired compound.

High-Temperature Solid-State Reactions

High-temperature solid-state reaction, often involving calcination, is a traditional and straightforward method for preparing oxides from precursor salts. tungsten-oxide.com For the synthesis of tungsten oxides, the most common precursor is ammonium paratungstate (APT). buffalotungsten.comtungsten-powder.com

When APT is heated in the air, it undergoes a series of decomposition and phase transformation steps:

At approximately 240°C, APT converts to ammonium metatungstate (AMT). tungsten-powder.com

As the temperature increases to 300-350°C, an amorphous material known as ammonium tungsten bronze (ATB) is formed. tungsten-powder.com

At around 400°C, hexagonal WO₃ appears. tungsten-powder.com

By 500°C, the complete conversion to triclinic or monoclinic tungsten trioxide is typically achieved. tungsten-powder.comrsc.org

The final crystal phase and purity of the tungsten oxide are dependent on the calcination temperature, atmosphere, and the purity of the initial APT. tungsten-powder.com This method is widely used for the industrial production of tungsten oxides due to its simplicity and low cost. tungsten-oxide.com

Table 4: Thermal Decomposition of Ammonium Paratungstate (APT) in Air

Temperature (°C) Resulting Phase/Product Reference
≥ 240 Ammonium Metatungstate (AMT) tungsten-powder.com
300 - 350 Amorphous Ammonium Tungsten Bronze (ATB) tungsten-powder.com
400 Hexagonal WO₃ tungsten-powder.com
500 Triclinic/Monoclinic WO₃ tungsten-powder.comrsc.org

Thermal Decomposition Studies under Controlled Atmospheres

Thermal decomposition is a cornerstone in the synthesis of tungsten-based materials, often starting from ammonium tungstate salts like ammonium paratungstate (APT) or ammonium metatungstate (AMT). tungsten-powder.comresearchgate.net The process involves heating the precursor material in a controlled atmosphere to induce decomposition and the formation of the desired oxide.

The thermal decomposition of ammonium paratungstate, for instance, is a multi-step process. When heated, it first loses water molecules, followed by the release of ammonia (B1221849). The specific temperature ranges for these events are critical; for example, the conversion of APT to AMT can occur between 210°C and 265°C. tungsten-powder.com The decomposition of ammonium metatungstate in an inert atmosphere typically involves the release of crystal water between 25°C and 200°C, followed by the formation of an amorphous phase between 200°C and 380°C. From this amorphous phase, hexagonal tungsten trioxide (WO₃) forms between 380°C and 500°C, which then transforms into the more stable monoclinic WO₃ at temperatures between 500°C and 600°C. mdpi.com

When aiming to incorporate antimony, a co-decomposition of an antimony precursor along with the ammonium tungstate could be a viable strategy. The atmosphere under which the decomposition occurs plays a significant role. In an inert atmosphere like nitrogen, the process is driven purely by heat, whereas in an oxidizing atmosphere like air, the ammonia released can undergo combustion, which can affect the final product's stoichiometry and crystallinity.

Table 1: Thermal Decomposition Stages of Ammonium Metatungstate (AMT) in an Inert Atmosphere. mdpi.com

Temperature Range (°C)ProcessResulting Material
25 - 200Release of crystal waterDehydrated AMT
200 - 380Formation of an amorphous phaseAmorphous intermediate
380 - 500CrystallizationHexagonal WO₃
500 - 600Phase transformationMonoclinic WO₃

Hybrid and Advanced Thermochemical Methods

Hybrid and advanced thermochemical methods offer more sophisticated control over the composition and structure of the final material. These methods can be adapted to introduce antimony into the tungsten oxide matrix.

Sol-Gel Method: The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For antimony-tungsten systems, this could involve the hydrolysis and condensation of tungsten and antimony alkoxides or other suitable precursors. For instance, yellow tungsten oxide can be produced from ammonium paratungstate using a sol-gel method. yellow-tungsten-oxide.com A similar approach could incorporate an antimony precursor in the initial sol. The process generally involves creating a colloidal suspension (sol) that, through further processing, forms a gel. This gel is then dried and calcined to yield the final oxide material. The mild reaction conditions of the sol-gel method allow for a high degree of homogeneity. yellow-tungsten-oxide.com

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures. They are particularly effective for synthesizing crystalline nanomaterials with controlled morphologies. For example, antimony tungstate (Sb₂WO₆) nanosheets have been successfully synthesized using a microwave hydrothermal method. mdpi.com This technique could be adapted to use ammonium-containing reactants to potentially form an ammonium antimony tungsten oxide precursor. Hydrothermal synthesis of tungsten oxide nanostructures has also been achieved using ammonium paratungstate as a precursor. researchgate.net

Coprecipitation: This method involves the simultaneous precipitation of two or more cations from a solution. To synthesize an antimony-tungsten oxide, a solution containing both antimony and tungsten ions could be treated with a precipitating agent, such as ammonia solution, to form a mixed hydroxide or other precursor precipitate. yellow-tungsten-oxide.com This precursor is then filtered, dried, and calcined to produce the final mixed-oxide material.

Thin Film and Nanostructure Fabrication Strategies

The fabrication of thin films and nanostructures of this compound materials is crucial for their application in electronics and sensors. While direct deposition of a quaternary compound is challenging, techniques for depositing doped or composite tungsten and antimony oxides are well-established.

Pulsed-Laser Deposition (PLD) Methodologies

Pulsed-Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material, which then deposits as a thin film on a substrate. For producing antimony-tungsten oxide films, a composite target containing both antimony and tungsten oxides could be used. The composition of the resulting film is generally close to that of the target material. The background gas pressure and composition during deposition are critical parameters that can be tuned to control the film's stoichiometry and morphology. For instance, PLD has been used to deposit tungsten oxide thin films with morphologies ranging from compact to foam-like by controlling the background gas. mdpi.com The use of an ammonia-containing atmosphere could potentially lead to the incorporation of ammonium groups or nitrogen into the film.

Matrix-Assisted Pulsed-Laser Evaporation (MAPLE)

Matrix-Assisted Pulsed-Laser Evaporation (MAPLE) is a modified PLD technique suitable for depositing thin films of organic and polymeric materials, as well as nanocomposites. In the MAPLE process, a frozen target consisting of the material to be deposited dissolved or suspended in a volatile matrix is ablated. This gentle evaporation process minimizes damage to the deposited material. MAPLE has been successfully used to fabricate nanocomposites of tungsten trioxide and polypyrrole (WO₃/PPy) for ammonia sensing applications. nih.gov This technique could be adapted to deposit a pre-synthesized this compound powder dispersed in a suitable volatile matrix.

Chemical Vapor Deposition (CVD) Variations

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors on a heated substrate to form a solid thin film. For antimony-tungsten oxide films, a CVD process could utilize volatile precursors for both antimony and tungsten, such as their respective chlorides or metal-organic compounds. researchgate.netufl.edu The introduction of ammonia gas during the deposition process can be used to incorporate nitrogen or to influence the film's growth and properties. nih.gov Aerosol-assisted CVD (AACVD) is a variation where precursors are delivered to the substrate via an aerosol, which can be advantageous for less volatile precursors.

Table 2: Comparison of Thin Film Deposition Techniques

TechniquePrecursorsAdvantagesPotential for this compound
Pulsed-Laser Deposition (PLD) Solid target (e.g., pressed powder of Sb₂O₃ and WO₃)Stoichiometric transfer from target to substrate, good control over film thickness.Feasible using a composite target. Ammonia in background gas could incorporate nitrogen.
Matrix-Assisted Pulsed-Laser Evaporation (MAPLE) Material dissolved/suspended in a volatile matrixGentle deposition, suitable for organic and composite materials.Can be used to deposit pre-synthesized powder of the target material.
Chemical Vapor Deposition (CVD) Volatile metal-organic or halide compoundsHigh-quality, conformal films, scalable.Requires suitable volatile precursors for both Sb and W. Ammonia can be used as a reactant gas.

Morphological Control and Size-Specific Synthesis

The control of morphology and size is critical for tuning the properties of nanomaterials. For antimony-tungsten oxide systems, various strategies can be employed.

In hydrothermal and solvothermal synthesis, parameters such as reaction time, temperature, and the use of structure-directing agents can be manipulated to control the size and shape of the resulting nanoparticles. For example, the synthesis of antimony tungstate (Sb₂WO₆) nanosheets was achieved through a microwave hydrothermal method where the reaction time influenced the morphology. mdpi.com Similarly, in the hydrothermal synthesis of tungsten oxide nanostructures from ammonium paratungstate, the processing time can be adjusted to control the length and diameter of the resulting nanorods. researchgate.net

The use of surfactants or capping agents can also direct the growth of specific crystal facets and prevent agglomeration, leading to well-defined nanostructures. For instance, in the coprecipitation method for producing yellow tungsten oxide, a surfactant is used to control the particle characteristics. yellow-tungsten-oxide.com The sol-gel method also offers excellent control over particle size by adjusting the concentration of precursors, pH, and aging time.

Influence of Synthetic Parameters on Material Formation

The successful synthesis of a multi-component oxide like this compound hinges on the precise manipulation of several key experimental variables. These factors dictate the material's phase, crystallinity, morphology, and ultimately its functional properties.

Precursor Selection and Stoichiometric Ratios

The choice of starting materials is a fundamental determinant in the synthesis of complex oxides. For a ternary compound involving ammonium, antimony, and tungsten, the precursors must supply these elements in a reactive form.

Ammonium Precursors: Ammonium salts such as ammonium paratungstate or ammonium metatungstate are common sources for both ammonium and tungsten. google.comtungsten-powder.com The use of aqueous ammonia can also serve as a source of ammonium ions and to control pH. guidechem.com

Antimony Precursors: Antimony(III) chloride (SbCl₃) is a frequently used precursor for antimony. researchgate.net Other options could include various antimony alkoxides or carboxylates.

Tungsten Precursors: Besides ammonium tungstates, sodium tungstate (Na₂WO₄) is a common water-soluble precursor for tungsten. researchgate.net Tungsten hexacarbonyl (W(CO)₆) has also been used in non-aqueous synthesis routes. techconnect.org

The stoichiometric ratio of the precursors is critical in determining the final composition and crystal structure of the product. In the synthesis of related mixed-metal oxides, slight variations in the molar ratios of the metal precursors can lead to the formation of different phases or impurity inclusions. For instance, in the synthesis of antimony-doped tin oxide, the ratio of antimony to tin precursors directly influences the material's electrical properties. nih.gov Similarly, for this compound, the precise ratio of ammonium, antimony, and tungsten precursors would be essential to achieve the desired phase.

Interactive Data Table: Common Precursors for Related Oxide Synthesis

ElementPrecursor CompoundCommon Synthetic Application
AmmoniumAmmonium ParatungstateSource of ammonium and tungsten in tungsten oxide synthesis google.com
Aqueous AmmoniapH control and ammonium source guidechem.com
AntimonyAntimony(III) ChloridePrecursor for antimony oxides and mixed oxides researchgate.net
TungstenSodium TungstateWater-soluble tungsten source for hydrothermal synthesis researchgate.net
Ammonium MetatungstatePrecursor for ammonium tungsten bronzes and oxides ctia.com.cn

Reaction Temperature, Pressure, and Time Optimization

The temperature, pressure, and duration of the synthetic process are critical parameters that control the nucleation and growth of the crystalline material.

Temperature: The reaction temperature significantly affects the crystallinity and phase of the resulting oxide. For example, in the synthesis of tungsten oxide from ammonium tungstate precursors, annealing temperatures determine the final crystal structure, with transformations from amorphous to cubic and then to monoclinic phases occurring as the temperature increases. nih.gov Hydrothermal synthesis of ammonium trivanadate, a related ammonium-containing mixed metal oxide, shows that optimal crystal growth occurs at a gentle 140 °C. rsc.org Higher temperatures can lead to denser structures but also risk the decomposition of ammonium ions.

Pressure: In hydrothermal or solvothermal synthesis, pressure, often autogenous pressure developed by heating the solvent in a sealed autoclave, plays a crucial role. It allows for reaction temperatures above the solvent's boiling point, which can facilitate the dissolution of precursors and the crystallization of the product. For instance, a method for preparing ammonium tungstate from tungsten oxide utilizes a vapor pressure of 4–10 kg/cm ² in an autoclave. nih.gov

Time: The reaction time influences the completeness of the reaction and the size and morphology of the resulting particles. In the microwave-assisted hydrothermal synthesis of antimony tungstate (Sb₂WO₆), the heating time was found to be a key variable affecting the material's properties. mdpi.com Similarly, the dissolution of ammonium paratungstate in ammonia water is time-dependent, with longer times leading to complete dissolution. ctia.com.cn

Solvent Effects and pH Regulation

The choice of solvent and the pH of the reaction medium are crucial for controlling the hydrolysis and condensation reactions that lead to the formation of the oxide network.

Solvent: The solvent not only dissolves the precursors but can also influence the morphology of the final product. In the synthesis of tungsten oxide thin films from an ammonium tungstate precursor, the addition of glycerol (B35011) to the aqueous solution was found to modify the viscosity and surface tension, facilitating the growth of smoother films. nih.gov For non-aqueous routes, organic solvents would be employed, and their coordination ability can affect the reaction kinetics.

pH Regulation: The pH of the solution is a critical parameter, particularly in aqueous synthesis methods like sol-gel and hydrothermal processes. It governs the speciation of the metal ions and the rate of hydrolysis and condensation. For the synthesis of ammonium tungstate, the pH is carefully controlled to promote the crystallization of the desired product. guidechem.comchinatungsten.com In the synthesis of related heteropolytungstates containing antimony, the reactions are carried out in aqueous solutions at a controlled pH. acs.org The pH would also be critical for maintaining the stability of the ammonium ions in the structure.

Templating and Directing Agent Utilization

To control the porosity and morphology of the final material, templating or directing agents are often employed. These agents can be surfactants, polymers, or even small molecules that guide the formation of the inorganic network around them. After synthesis, the template is typically removed by calcination or solvent extraction, leaving behind a porous structure.

While no specific examples exist for this compound, in the synthesis of tungsten trioxide nanofibers, a eutectic mixture of choline (B1196258) chloride and hydrated NaCl has been used as a templating agent. google.com Similarly, polyvinyl alcohol or polyvinylpyrrolidone (B124986) have been used in the sol-gel preparation of tungsten oxide nanocrystals. ctia.com.cn In the hydrothermal synthesis of antimony-tin oxide nanoparticles, PVP and PVA have been used as capping agents to control particle growth and prevent agglomeration. nih.gov For a complex material like this compound, such agents could be instrumental in achieving a desired morphology, such as nanowires, nanotubes, or mesoporous structures.

Structural Elucidation and Crystallographic Analysis of Ammonium Antimony Tungsten Oxide Systems

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a fundamental and powerful technique for the structural characterization of crystalline materials like ammonium (B1175870) antimony tungsten oxide. By analyzing the diffraction pattern produced when X-rays interact with the material, detailed information about its crystal structure can be obtained.

The initial and most critical step in the analysis of a synthesized ammonium antimony tungsten oxide sample is the identification of the crystalline phases present and an assessment of their purity. The XRD pattern of a pure, single-phase material will exhibit a unique set of diffraction peaks at specific angles (2θ), which serve as a "fingerprint" for that particular crystal structure.

For instance, in the case of antimony oxide, a potential component or impurity, XRD patterns can distinguish between different phases such as the orthorhombic and cubic forms. researchgate.netresearchgate.net The presence of sharp, well-defined peaks in the XRD pattern of this compound would indicate a high degree of crystallinity. Conversely, the presence of additional peaks would suggest the existence of impurities or secondary phases. For example, in the synthesis of related mixed-metal oxides, XRD is used to confirm the formation of the desired phase and to identify any unreacted precursors or byproducts, such as Mn₂O₃ or Mn₃O₄ in manganese-zirconium oxides. rsc.org

The purity of the sample is critical, as even small amounts of impurities can significantly alter the material's properties. For example, studies on antimony oxide nanopowder have used XRD to confirm the high purity and single-phase nature of the synthesized material. researchgate.net

Once the phase has been identified, the precise dimensions of the unit cell—the basic repeating unit of the crystal structure—can be determined from the positions of the diffraction peaks. These dimensions are known as the lattice parameters (a, b, c, α, β, γ).

For this compound, which can adopt a pyrochlore (B1171951) structure, the lattice parameters are a key characteristic. The pyrochlore structure is typically cubic, with the space group Fd-3m. smolecule.com Refinement of the lattice parameters is performed using specialized software that fits the experimental diffraction pattern to a theoretical model. This process allows for very precise determination of the unit cell dimensions. For example, in studies of tungsten oxide-based materials, shifts in the diffraction peak positions can indicate changes in the lattice parameters due to factors like doping. spbstu.ru

A representative table of lattice parameters for a hypothetical pure-phase this compound with a cubic pyrochlore structure is presented below.

ParameterValue (Å)
a10.35
b10.35
c10.35
α90°
β90°
γ90°
This is a hypothetical data table for illustrative purposes.

The width of the diffraction peaks provides valuable information about the microstructure of the material, specifically the average size of the coherently scattering domains (crystallites) and the presence of microstrain within the crystal lattice. Broader peaks are generally indicative of smaller crystallite sizes and/or higher levels of strain.

The Scherrer equation is a common method used to estimate the crystallite size from the peak broadening. However, it is often necessary to separate the contributions of size and strain, which can be achieved using methods like the Williamson-Hall plot. For example, studies on tungsten oxide have shown that factors such as the introduction of graphene during synthesis can decrease the crystallite size and increase microstrain. researchgate.net Similarly, in Fe-doped WO₂.₇₂, an increase in the grain size was linked to a reduction in deformation and dislocation density. spbstu.ru

Below is an example of how crystallite size and microstrain data might be presented for this compound prepared under different conditions.

Synthesis ConditionCrystallite Size (nm)Microstrain (%)
Method A (Annealed at 400 °C)450.15
Method B (Annealed at 600 °C)600.10
This is a hypothetical data table for illustrative purposes.

Rietveld refinement is a powerful technique that involves fitting the entire experimental XRD pattern with a calculated profile based on a structural model. This method goes beyond just determining lattice parameters and allows for the refinement of atomic positions within the unit cell, site occupancy factors (the fraction of a crystallographic site occupied by a particular atom), and thermal displacement parameters.

For a complex material like this compound, Rietveld refinement is essential for determining the precise locations of the ammonium, antimony, tungsten, and oxygen ions within the pyrochlore structure. lew.roresearchgate.net It can also quantify the distribution of antimony and tungsten atoms over the B-sites in the A₂B₂O₇ pyrochlore framework. This level of detail is critical for understanding the material's electronic and catalytic properties. smolecule.com The MAUD software is one program used for such refinements, allowing for the simultaneous analysis of both structural and microstructural parameters. lew.roresearchgate.net

A table summarizing the results of a hypothetical Rietveld refinement for this compound is shown below.

AtomWyckoff SitexyzOccupancy
Sb16c0000.5
W16c0000.5
O(1)48f0.330.1250.1251.0
O(2)8a0.1250.1250.1251.0
NH₄8b0.3750.3750.3751.0
This is a hypothetical data table for illustrative purposes.

In-situ and operando XRD studies involve collecting diffraction data while the material is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. This allows for the direct observation of structural changes and phase transitions as they occur.

For this compound, in-situ XRD would be invaluable for studying its thermal stability and decomposition pathways. For example, the thermal decomposition of ammonium metatungstate has been shown to proceed through several steps, including dehydration, formation of an amorphous phase, and subsequent crystallization into different tungsten oxide phases. core.ac.uk Similarly, in-situ studies on ammonium nitrate (B79036) have revealed its complex phase transitions with temperature. mdpi.com By heating a sample of this compound and collecting XRD patterns at various temperatures, one could identify the temperatures at which phase transitions occur and the nature of the resulting phases. For instance, studies on the reduction of mixed manganese-zirconium oxides have utilized in-situ XRD to follow the changes in the material's structure under a hydrogen atmosphere. rsc.org This dynamic information is crucial for understanding the material's behavior in real-world applications.

Advanced Electron Diffraction Techniques

In addition to XRD, advanced electron diffraction techniques, often performed in a transmission electron microscope (TEM), can provide complementary and highly localized structural information. Techniques like selected area electron diffraction (SAED) and nanobeam diffraction can be used to determine the crystal structure of individual nanoparticles or even different regions within a single crystallite.

For complex oxide systems, electron diffraction can be particularly useful for identifying subtle structural features, such as superlattice ordering or diffuse scattering, which may not be readily apparent in powder XRD data. researchgate.net For example, large-angle tilting diffraction patterns have been used to confirm the face-centered cubic crystal structure of antimony oxide nanoparticles. researchgate.net These techniques are especially powerful for characterizing nanomaterials and understanding their growth mechanisms.

Selected Area Electron Diffraction (SAED) for Nanocrystalline Materials

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystal structure of nanoscale materials. In the context of this compound, particularly in nanocrystalline or powdered forms, SAED provides crucial information about the atomic arrangement.

When a high-energy electron beam is directed onto a thin specimen of this compound, the electrons are diffracted by the periodic potential of the crystal lattice. This diffraction results in a pattern of spots or rings on a detector. The geometry and spacing of these diffraction spots are directly related to the crystal lattice parameters.

Detailed Research Findings:

For materials with a pyrochlore-type structure, as has been observed in related tungsten antimony acids, SAED patterns would be expected to exhibit diffraction spots corresponding to the Fd3m space group. vsu.ru The analysis of these patterns allows for the determination of lattice parameters and can confirm the crystalline nature of the synthesized nanoparticles. In instances of polycrystalline materials, SAED will produce a set of concentric rings, with the diameter of each ring corresponding to a specific lattice spacing (d-spacing) within the crystal structure.

Interactive Data Table: Representative SAED Data for a Hypothetical Pyrochlore-Type this compound

Miller Indices (hkl)d-spacing (Å)Diffraction Ring Diameter (arbitrary units)
(222)3.013.32
(400)2.613.83
(440)1.845.43
(622)1.576.37
(444)1.516.62

Note: The data in this table is illustrative and based on typical values for pyrochlore structures. Actual experimental values may vary.

Electron Backscatter Diffraction (EBSD) for Grain Orientation

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique that provides crystallographic information about the microstructure of a polycrystalline material. oxinst.com It is particularly useful for characterizing the grain size, grain orientation, and texture of bulk this compound samples.

The technique involves scanning a focused electron beam across the surface of a tilted sample. At each point, the diffracted electrons form a "Kikuchi pattern" on a fluorescent screen. This pattern is unique to the crystal structure and orientation at that specific point. By automatically indexing these patterns, a map of the crystallographic orientation across the sample surface can be generated. oxinst.comscispace.com

Detailed Research Findings:

For sintered pellets or thin films of this compound, EBSD can reveal critical information about the material's processing and its potential anisotropic properties. For instance, it can identify the presence of preferred crystallographic orientations (texture) that may arise from synthesis conditions. The analysis of grain boundaries, including their type (low-angle or high-angle) and distribution, is also possible. This information is crucial for understanding mechanical and electrical properties. While specific EBSD studies on this compound are not widely reported, the technique's application to other oxide systems demonstrates its capability to elucidate microstructural features. researchgate.netsciencesconf.org

Neutron Diffraction Studies for Light Element Localization

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. A key advantage of neutron diffraction over X-ray diffraction is its ability to accurately locate light elements, such as hydrogen, in the presence of heavy elements like tungsten and antimony. This makes it an indispensable tool for studying this compound.

The ammonium ion (NH₄⁺) contains four hydrogen atoms. The scattering of neutrons by atomic nuclei is a nuclear process and does not depend on the number of electrons. Therefore, the scattering cross-section of hydrogen (or more commonly, its isotope deuterium, which is often used to reduce incoherent scattering) is significant, allowing for its precise localization within the crystal lattice.

Detailed Research Findings:

Structural Correlations with Synthesis Conditions and Compositional Variations

The crystal structure and microstructure of this compound are highly dependent on the synthesis conditions and the stoichiometry of the precursors. Variations in parameters such as temperature, pH, reaction time, and the molar ratios of ammonium, antimony, and tungsten sources can lead to different phases, crystallite sizes, and morphologies.

Detailed Research Findings:

For instance, in the hydrothermal synthesis of related antimony-tungsten oxides, the temperature and the molar ratio of antimony to tungsten have been shown to be critical factors in controlling the final product. A 1:1 molar ratio of Sb:W is often optimal for achieving stoichiometric incorporation into the desired crystal structure. Similarly, the concentration of the ammonium source and the pH of the reaction medium would be expected to play a significant role in the formation of this compound.

Changes in the composition, such as the Sb/W ratio, can lead to the formation of different crystal structures or the introduction of secondary phases. For example, in tungsten antimony acids, variations in the tungsten content have been shown to directly impact the lattice parameters of the resulting pyrochlore structure. vsu.ru Techniques like X-ray diffraction (XRD) are essential for tracking these structural changes as a function of synthesis parameters. Rietveld refinement of the XRD data can provide quantitative information on phase purity and lattice parameters.

Interactive Data Table: Hypothetical Correlation of Synthesis Parameters with Structural Outcomes for this compound

Synthesis Temperature (°C)Sb:W Molar RatioResulting Crystal PhaseAverage Crystallite Size (nm)
1201:1Pyrochlore50
1801:1Pyrochlore100
1801:0.5Pyrochlore with Sb₂O₃ impurities80
1800.5:1Pyrochlore with WO₃ impurities90

Note: This table presents a hypothetical scenario to illustrate the potential impact of synthesis conditions on the structural properties of this compound.

Advanced Spectroscopic and Microscopic Characterization of Ammonium Antimony Tungsten Oxide

Vibrational Spectroscopy

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

Infrared (IR) absorption spectroscopy is instrumental in identifying the specific functional groups present in ammonium (B1175870) antimony tungsten oxide. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds.

Key IR absorption bands for AASWO and related compounds are indicative of their structural integrity. For instance, the presence of W–O–W and Sb–O bonds are confirmed by characteristic bands in the regions of 800–950 cm⁻¹ and 450–600 cm⁻¹, respectively. The ammonium ion (NH₄⁺) also exhibits distinct IR absorption bands, typically a broad band in the 2414-3868 cm⁻¹ region and a bending vibration around 1414 cm⁻¹. niscpr.res.in The presence of O-H bending vibrations, often from water of hydration, can be observed around 1615 cm⁻¹. niscpr.res.in

A comprehensive table of characteristic IR absorptions for functional groups commonly found in such oxide materials is provided below.

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
N-H (Ammonium ion)3300-3500Stretching
O-H (Alcohol, Water)3400-3650Stretching (Broad)
C-H2850-2960Stretching
C=O1670-1780Stretching
W-O-W800-950Stretching
Sb-O450-600Stretching
O-H1615Bending
N-H (Ammonium ion)1414Bending

This table provides a general overview of IR absorption ranges. The exact position of the peaks can be influenced by the specific chemical environment within the compound. libretexts.orgpressbooks.pub

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations and lattice dynamics, particularly for non-polar bonds and symmetric stretching modes. This technique relies on the inelastic scattering of monochromatic light.

In the study of AASWO, Raman spectroscopy is crucial for confirming the presence of specific polyoxotungstate units. For example, the intense band observed at 941 cm⁻¹ is characteristic of the symmetric stretching vibration (υ1) of the WO₆ unit, while a band around 929 cm⁻¹ can be assigned to terminal W-O vibrations. niscpr.res.in The presence of lattice modes, which are vibrations of the crystal lattice as a whole, can be observed at lower frequencies, typically below 200 cm⁻¹. researchgate.net The evolution of these low-frequency peaks can indicate phase transitions within the material. researchgate.net Anomalous lattice vibrations in some tungsten-based materials have been attributed to the formation of tungsten chains, leading to structurally one-dimensional characteristics. rsc.org

Electronic and Core-Level Spectroscopy

Electronic and core-level spectroscopy techniques provide insights into the electronic structure, elemental composition, and oxidation states of the constituent elements in ammonium antimony tungsten oxide.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For AASWO, XPS is essential for validating the oxidation states of tungsten and antimony. Tungsten can exist in various oxidation states (e.g., W⁶⁺, W⁵⁺, W⁴⁺), and XPS can distinguish between them by analyzing the binding energies of the W 4f core level electrons. thermofisher.comresearchgate.net The W 4f region typically shows well-separated spin-orbit components (W 4f₇/₂ and W 4f₅/₂). For instance, W⁶⁺ in WO₃ is characterized by a W 4f₇/₂ peak at approximately 36.1 eV. thermofisher.comresearchgate.net Lower binding energies are indicative of reduced tungsten species. researchgate.net Similarly, XPS can be used to determine the Sb³⁺/Sb⁵⁺ ratio.

The following table summarizes typical binding energies for different chemical states of tungsten:

Chemical StateW 4f₇/₂ Binding Energy (eV)
W metal31.6
WO₂33.1
WO₃ (W⁶⁺)36.1
W⁵⁺ states~34.5
W⁴⁺ states~33.5

Binding energies can be influenced by the chemical environment and the use of a charge reference, such as the adventitious C 1s peak at 284.8 eV. thermofisher.comresearchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element within a material. It does not require long-range crystalline order, making it suitable for both crystalline and amorphous materials. ornl.gov XAFS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. ornl.govaps.org The position of the absorption edge is sensitive to the oxidation state of the element. researchgate.net For instance, in antimony oxides, electronic transitions from the Sb 2s level to unoccupied p-like states are influenced by the Sb valence state. researchgate.net

EXAFS provides quantitative information about the local structure, including the coordination number and bond distances of the nearest neighbors. aps.orgresearchgate.net This is achieved by analyzing the oscillations in the absorption coefficient above the absorption edge, which arise from the interference between the outgoing and backscattered photoelectron waves. ornl.govaps.org In complex oxides like AASWO, EXAFS can reveal distortions in the coordination polyhedra, such as the NbO₆ octahedra in some niobium-containing minerals, which may not be apparent from diffraction techniques that provide an average crystal structure. copernicus.org

UV-Visible Spectroscopy for Electronic Transitions and Band Structure Research

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions occurring within a material by measuring its absorption of ultraviolet and visible light. uzh.ch This technique is particularly useful for studying the electronic band structure and determining the optical band gap of semiconductor materials.

In the context of AASWO and related tungsten oxides, UV-Vis spectroscopy reveals information about ligand-to-metal charge transfer (LMCT) transitions. lehigh.edu The energy of these transitions, and consequently the absorption edge, is influenced by the coordination environment of the metal ions. For example, a correlation has been found between the edge energy and the number of bridging W-O-W bonds. lehigh.eduresearchgate.net The band gap of materials like antimony oxide can be engineered by doping with tungsten trioxide, leading to a reduction in the band gap and enhanced visible-light absorption. The band gap of tungsten oxide (WO₃) itself is typically in the range of 2.6-3.0 eV, allowing for visible-light absorption. samipubco.com

The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π transitions, with the latter two being more common in unsaturated systems. uzh.chyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹⁸³W NMR would be particularly insightful.

¹H NMR: Proton NMR can provide information about the ammonium (NH₄⁺) ions within the structure. Magic Angle Spinning (MAS) NMR studies on related ammonium tungsten bronzes ((NH₄)ₓWO₃) have been used to investigate the dynamics and location of the ammonium cations within the tungsten oxide lattice. rsc.org A ¹H MAS NMR study of this compound would be expected to show signals corresponding to the ammonium ions. The chemical shift and linewidth of this signal would be sensitive to the local environment, including the proximity to antimony and tungsten atoms and the degree of motional freedom of the ammonium ion within the crystal lattice. For instance, a study on the synthesis of ammonium tungsten bronzes utilized ¹H-NMR to understand reaction mechanisms, highlighting the utility of this technique. rsc.orgjeol.com

¹⁸³W NMR: The ¹⁸³W nucleus, although having low sensitivity, is an NMR-active isotope (spin 1/2) that can provide direct information about the tungsten environment. arxiv.org In polyoxotungstates, ¹⁸³W NMR is used to study the structure of complex clusters. arxiv.org For this compound, which may adopt a pyrochlore-type structure with a framework of corner-sharing WO₆ octahedra, ¹⁸³W NMR could confirm the local coordination and connectivity of the tungsten centers. wikipedia.org The chemical shift would be indicative of the oxidation state (typically W⁶⁺) and the coordination geometry.

Nucleus Typical Information Obtained Expected Observations for this compound
¹HLocation and dynamics of protons (in NH₄⁺)A signal corresponding to ammonium ions, with chemical shift and linewidth sensitive to the local crystalline environment and cation motion.
¹⁸³WTungsten coordination environment and oxidation stateSignals characteristic of octahedrally coordinated W⁶⁺ within the oxide framework.

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, internal structure, and elemental distribution of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography. For this compound, which is typically synthesized as a powder, SEM analysis would reveal the size, shape, and aggregation of the crystalline particles. ammonium-metatungstate.comtungsten-powder.comtungsten-oxide.com Based on studies of related materials like ammonium metatungstate and various tungsten oxides, the morphology can range from ball-shaped particles to more irregular or plate-like structures, depending on the synthesis conditions. ammonium-metatungstate.comtungsten-powder.comtungsten-oxide.comyellow-tungsten-oxide.comspbstu.ru An SEM micrograph of this compound would be crucial for understanding the material's texture and porosity, which are important properties for applications such as catalysis.

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. By transmitting electrons through a thin specimen, TEM can reveal details about particle size, shape, and crystallinity. For this compound, TEM images would complement SEM data by showing the internal features of the crystallites. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can be used to determine the crystalline nature of the material and to identify the crystal structure, which is expected to be related to the pyrochlore (B1171951) family. researchgate.net Studies on antimony nanowires have demonstrated the power of TEM in confirming their single-crystal nature and cylindrical shape. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the crystallographic lattice of a material. In the case of this compound, HRTEM would enable the imaging of the atomic planes within the crystal structure. researchgate.net This technique can be used to confirm the pyrochlore-type arrangement of the atoms and to identify any crystalline defects, such as dislocations or stacking faults. The inter-planar distances measured from HRTEM images can be correlated with X-ray diffraction data to provide a comprehensive understanding of the crystal structure. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS), often performed in conjunction with SEM or TEM, is a technique for elemental analysis. wikipedia.orgoxinst.com By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the constituent elements and their relative abundance. For this compound, EDX analysis would confirm the presence of nitrogen (from the ammonium group), antimony, tungsten, and oxygen. jeol.com Furthermore, EDX elemental mapping can provide a visual representation of the spatial distribution of these elements within the sample, demonstrating their homogeneous incorporation into the material's structure. jeol.comnih.govyoutube.com This is particularly important for confirming the formation of a true ternary oxide rather than a mixture of binary oxides.

Technique Information Obtained Expected Findings for this compound
SEMSurface morphology, particle size, and shapeCrystalline particles with a specific habit (e.g., cubic, spherical) depending on synthesis.
TEMInternal structure, crystallinity, particle sizeConfirmation of crystallinity and internal structure, with SAED patterns indicating a pyrochlore-type lattice.
HRTEMLattice imaging, crystal defectsVisualization of atomic planes, confirming the crystal structure and identifying any imperfections.
EDXElemental composition and distributionPresence of N, Sb, W, and O, with elemental maps showing a homogeneous distribution.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.

For this compound, a TGA/DTA analysis would provide valuable information about its thermal stability and decomposition pathway. Based on studies of related compounds like ammonium paratungstate and ammonium metatungstate, the decomposition is expected to occur in several stages. aps.orgaps.orgresearchgate.netresearchgate.net The initial weight loss at lower temperatures (typically below 200°C) would correspond to the release of adsorbed or crystal water. Subsequent weight loss at higher temperatures would be associated with the decomposition of the ammonium ions, releasing ammonia (B1221849) (NH₃) and water. aps.orgresearchgate.netresearchgate.net The DTA/DSC curve would indicate whether these decomposition steps are endothermic or exothermic. At even higher temperatures, phase transitions of the resulting antimony tungsten oxide may occur. The final product upon heating to a sufficiently high temperature in air would likely be a mixed antimony-tungsten oxide. aps.orgresearchgate.net

Typical Thermal Decomposition Stages (Inferred from Related Compounds):

Temperature Range (°C) Event Associated Technique Observation
< 200DehydrationWeight loss in TGA, endothermic peak in DTA/DSC.
200 - 400Decomposition of NH₄⁺Significant weight loss in TGA due to release of NH₃ and H₂O, endothermic/exothermic peaks in DTA/DSC.
> 400Phase transitions/CrystallizationPeaks in DTA/DSC with minimal or no weight loss in TGA, indicating crystallization of the resulting mixed oxide.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis is a cornerstone technique for understanding the thermal stability and decomposition pathway of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a complex oxide like this compound, TGA would reveal a multi-stage decomposition process.

Based on the behavior of related compounds, the decomposition of this compound would likely proceed through the following general stages:

Dehydration: The initial weight loss at lower temperatures, typically below 200°C, corresponds to the removal of adsorbed and crystalline water molecules.

Deammoniation: As the temperature increases, typically in the range of 180°C to 380°C, ammonia is released from the compound. researchgate.net This is a critical step in the transformation of the ammonium salt into a mixed metal oxide. In an air atmosphere, the released ammonia may undergo catalytic oxidation, which would be observed in the corresponding DSC curve as an exothermic event. core.ac.uk

Oxide Formation: Following the loss of water and ammonia, the remaining antimony and tungsten species would undergo further transformations and crystallize into a mixed metal oxide. The precise nature and stoichiometry of the resulting oxide would depend on the initial composition and the atmospheric conditions.

The TGA data can be presented in a table summarizing the temperature ranges and corresponding mass losses for each decomposition step.

Table 1: Illustrative TGA Decomposition Stages for an Ammonium-Containing Mixed Oxide

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Species
Dehydration25 - 200VariableH₂O
Deammoniation & Initial Oxide Formation200 - 380VariableNH₃, H₂O
Final Oxide Crystallization> 380Minimal-

Note: This table is illustrative and based on the decomposition of related ammonium tungstate (B81510) compounds. researchgate.net The specific values for this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal events such as phase transitions, melting, crystallization, and chemical reactions, providing complementary information to TGA.

For this compound, a DSC curve would display a series of endothermic and exothermic peaks corresponding to the decomposition events identified by TGA and other phase changes.

Endothermic Peaks: The initial endothermic peaks would correspond to the energy required for dehydration and the breaking of bonds to release ammonia.

Exothermic Peaks: Exothermic events could be observed due to several phenomena. In an oxidizing atmosphere like air, the combustion of evolved ammonia would produce a distinct exothermic peak. core.ac.uk Furthermore, the crystallization of the final mixed antimony-tungsten oxide from an amorphous intermediate is typically an exothermic process. researchgate.net Phase transitions within the crystalline oxide at higher temperatures would also be visible as either endothermic or exothermic peaks. researchgate.net

The glass transition temperature (Tg) is another important parameter that can be determined by DSC, particularly if the material forms an amorphous or glassy phase during its thermal processing. researchgate.net

Table 2: Potential Thermal Events in the DSC Analysis of this compound

Temperature Range (°C)Thermal EventTypeAssociated Process
30 - 200EndothermEndothermicDesorption of water researchgate.net
230 - 360EndothermEndothermicRelease of ammonia and water researchgate.net
360 - 505ExothermExothermicCrystalline transformation of tungsten oxide researchgate.net
> 500ExothermExothermicCrystallization of final mixed oxide researchgate.net

Note: This table is a hypothetical representation based on data for related ammonium tungstate compounds. researchgate.netresearchgate.net The actual thermal events and their corresponding temperatures for this compound would require experimental DSC analysis.

By combining TGA and DSC, a comprehensive thermal profile of this compound can be established, providing crucial insights into its stability, decomposition mechanism, and the formation of the final mixed oxide material.

Computational and Theoretical Investigations of Ammonium Antimony Tungsten Oxide

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational materials science, providing a framework to investigate the electronic structure and properties of materials from the fundamental laws of quantum mechanics. For ammonium (B1175870) antimony tungsten oxide, DFT calculations offer a pathway to elucidate its electronic nature, structural stability, surface characteristics, and the impact of defects.

First-principles calculations based on DFT are instrumental in determining the electronic band structure and density of states (DOS) of ammonium antimony tungsten oxide. While direct DFT studies on this specific quaternary compound are not extensively documented in public literature, insights can be drawn from theoretical investigations of its constituent oxides, namely tungsten trioxide (WO₃) and antimony oxides, as well as related doped systems.

Theoretical studies on various polymorphs of WO₃ reveal that it is a semiconductor with a band gap that is sensitive to its crystal structure. scispace.com DFT calculations, often employing functionals like the Generalized Gradient Approximation (GGA), have been used to compute the band structure of monoclinic, tetragonal, orthorhombic, and cubic phases of WO₃. scispace.comfugus-ijsgs.com.ng These studies consistently show that the valence band maximum is primarily composed of O 2p orbitals, while the conduction band minimum is dominated by W 5d orbitals. fugus-ijsgs.com.ng The calculated band gap values for WO₃ typically range from 1.0 eV to 3.0 eV, with the variation depending on the crystal symmetry and the computational approach. scispace.com For instance, the monoclinic phase of WO₃, which is stable at room temperature, is predicted to have a direct band gap. scispace.com

The introduction of antimony and ammonium ions into the tungsten oxide framework is expected to significantly modify the electronic structure. The presence of antimony would introduce new electronic states, and the ammonium cation (NH₄⁺) can act as a dopant. chemrxiv.org DFT simulations on methylammonium-doped tungsten oxide nanocrystals have shown that the incorporation of organic cations can impart a metallic character to the material by increasing the concentration of charge carriers near the Fermi level. chemrxiv.org Similarly, the ammonium ion in this compound would likely introduce states within the band gap or modify the band edges, thereby influencing the material's conductivity and optical properties.

Table 1: Representative Theoretical Band Gap Values for WO₃ Polymorphs

Crystal SystemSpace GroupCalculated Band Gap (eV)Band Gap Type
MonoclinicP2₁/n~2.03Direct
CubicPm3m~0.67Indirect
OrthorhombicPnma--
TetragonalP4/nmm--

Atomistic simulations using DFT are pivotal for predicting the stable crystal structures and assessing the thermodynamic stability of materials. For this compound, these simulations would involve constructing plausible atomic models and then performing geometry optimization to find the lowest energy configuration. The stability of the predicted structure can be further evaluated by calculating its formation energy.

Theoretical studies on tungsten trioxide have extensively explored its various polymorphic structures, such as monoclinic, triclinic, and hexagonal phases. materialsmodeling.orgcam.ac.ukarxiv.org DFT calculations have been successful in predicting the relative stabilities of these phases and understanding the structural transitions that occur with temperature changes. materialsmodeling.orgarxiv.org For instance, first-principles calculations have shown that the monoclinic P2₁/c space group is a likely ground state for WO₃. materialsproject.org

In the case of this compound, the complexity increases due to the presence of multiple cations. The antimony and ammonium ions can substitute tungsten ions or reside in interstitial sites within the tungsten oxide framework. DFT-based structural relaxations would be essential to determine the preferred crystallographic sites for Sb and NH₄⁺ and the resulting lattice distortions. The calculated lattice parameters from such simulations can be directly compared with experimental data from techniques like X-ray diffraction to validate the theoretical model.

The surface acidity of a metal oxide is a critical parameter for its application in catalysis. DFT calculations can provide fundamental insights into the nature and strength of acidic sites on the surface of this compound. This is typically achieved by simulating the adsorption of probe molecules, such as ammonia (B1221849) (NH₃), onto the material's surface.

Theoretical investigations on the interaction of ammonia with pure and tungsten-doped ceria surfaces have demonstrated the utility of this approach. researchgate.net These studies show that ammonia can adsorb onto both Lewis acid sites (electron-pair acceptors, typically coordinatively unsaturated metal cations) and Brønsted acid sites (proton donors). researchgate.net The binding energy of the probe molecule, calculated using DFT, serves as a descriptor for the acid site strength. researchgate.net

For this compound, the surface would present a variety of potential adsorption sites, including tungsten, antimony, and ammonium ions, as well as different types of oxygen atoms (e.g., bridging and terminal). DFT calculations could be employed to:

Identify the most stable surface terminations.

Determine the preferred adsorption sites for ammonia.

Calculate the adsorption energies to quantify the Lewis and Brønsted acidity.

Analyze the charge transfer and changes in the electronic structure upon adsorption to understand the nature of the interaction.

Studies on related systems suggest that the presence of dopants like tungsten can significantly enhance the Brønsted acidity. researchgate.net It is plausible that the interplay between antimony and the ammonium groups in this compound could lead to a unique distribution of acidic sites with varying strengths.

Point defects, such as oxygen vacancies, are often present in metal oxides and can profoundly influence their electronic and catalytic properties. DFT calculations are a powerful tool to study the formation, stability, and electronic impact of these defects.

In tungsten trioxide, oxygen vacancies are known to be the most abundant type of defect and are responsible for its intrinsic n-type semiconductor behavior. researchgate.net DFT studies have shown that the formation of a neutral oxygen vacancy leads to the partial filling of the conduction band, with the excess electrons localizing on the neighboring tungsten atoms, effectively reducing them from W⁶⁺ to W⁵⁺. researchgate.net The formation energy of oxygen vacancies is also found to be anisotropic, depending on the specific W-O-W bond direction in the crystal lattice. researchgate.net

For this compound, the defect chemistry would be more complex. DFT calculations could be used to investigate:

The formation energies of oxygen vacancies at different sites (e.g., near a tungsten ion versus an antimony ion).

The charge state of the vacancies (neutral, singly, or doubly ionized).

The effect of oxygen vacancies on the local atomic and electronic structure, including the potential for the formation of color centers.

The interaction between oxygen vacancies and the ammonium cations.

Understanding the defect chemistry is crucial for controlling the material's properties, as defects can act as active sites for chemical reactions or as charge trapping centers that affect electronic transport.

DFT calculations can predict the vibrational frequencies and modes of a material, which can be directly correlated with experimental spectroscopic techniques like infrared (IR) and Raman spectroscopy. This correlation provides a powerful method for interpreting experimental spectra and validating theoretical structural models.

Quantum chemical simulations have been successfully used to analyze the vibrational spectra of materials like antimony(III) oxide. researchgate.net By calculating the vibrational frequencies of a model cluster or a periodic supercell, researchers can assign the observed IR and Raman bands to specific atomic motions, such as stretching and bending modes of the metal-oxygen bonds. researchgate.net

For this compound, DFT-based vibrational analysis would be particularly valuable for:

Assigning the vibrational modes associated with the W-O and Sb-O bonds in the oxide framework.

Identifying the characteristic vibrational modes of the ammonium cation (N-H stretching and bending) within the crystal lattice.

Understanding how the interaction between the ammonium ion and the metal oxide framework affects the vibrational frequencies.

Providing a theoretical basis for interpreting experimental IR and Raman spectra of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying the static properties of materials at zero Kelvin, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of atoms and molecules at finite temperatures. In ab initio MD, the forces on the atoms are calculated "on the fly" using DFT, providing a highly accurate description of the atomic motion.

For this compound, MD simulations can provide insights into several dynamic processes:

Structural Phase Transitions: By simulating the system at different temperatures, MD can be used to study temperature-induced phase transitions and changes in the crystal structure. researchgate.netbohrium.com

Ionic Diffusion: MD simulations can track the trajectories of individual ions over time, allowing for the calculation of diffusion coefficients. This would be particularly relevant for understanding the mobility of the ammonium cations within the crystal lattice, which could be important for applications in ion exchange or as a solid electrolyte.

Thermal Stability: MD can be used to assess the thermal stability of the compound by observing its structural integrity at elevated temperatures. This can help to predict decomposition pathways and temperatures.

Surface Dynamics: MD simulations of the material's surface can reveal the dynamic behavior of surface atoms and adsorbed species, providing a more realistic picture of catalytic processes than static calculations alone.

Ab initio MD simulations have been used to study the temperature-dependent microstructural evolution of hexagonal WO₃, providing a deeper understanding of its structural properties at finite temperatures. researchgate.netbohrium.com Similar investigations on this compound would be invaluable for understanding its behavior under realistic operating conditions.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is a powerful tool for understanding the stability and formation of complex materials like this compound. By calculating the thermodynamic properties of the compound and its constituent elements and phases, it is possible to predict the conditions under which the compound is stable and to construct phase diagrams.

Detailed research into the thermodynamic modeling of this compound is not extensively available in public literature, likely due to the compound's complexity. However, the principles of thermodynamic modeling for multicomponent oxide systems are well-established. researchgate.netnih.govmdpi.com Such modeling for this compound would involve the assessment of the Gibbs free energy of formation for the compound from its constituent oxides (e.g., (NH₄)₂O, Sb₂O₃/Sb₂O₅, and WO₃) and other potential competing phases.

The construction of a phase diagram for the NH₄-Sb-W-O system would be a complex undertaking due to the number of components. These diagrams are graphical representations of the physical states of a material system under different conditions of temperature, pressure, and composition. researchgate.netnih.govprinceton.edu For a quaternary system like this, a full representation is multidimensional. Therefore, researchers often construct pseudo-binary or -ternary phase diagrams, holding the concentration of one or more components constant, to visualize the phase relationships. researchgate.netnih.gov

Illustrative Data for Thermodynamic Modeling:

Below is a hypothetical data table illustrating the kind of information that would be generated from thermodynamic modeling studies of this compound. Note: These values are for illustrative purposes and are not based on experimental or calculated data.

ParameterValueUnits
Enthalpy of Formation (ΔHf°)-XkJ/mol
Entropy of Formation (ΔSf°)-YJ/(mol·K)
Gibbs Free Energy of Formation (ΔGf°)-ZkJ/mol
Decomposition Temperature>600°C

These thermodynamic values would be crucial for predicting the spontaneity of formation reactions and the stability of the compound under various conditions.

Machine Learning and Data Science Approaches for Materials Discovery and Property Prediction

Machine learning and data science are emerging as powerful methodologies for accelerating the discovery and characterization of new materials, including complex oxides like this compound. springerprofessional.deacs.orgornl.govresearch.google These approaches leverage large datasets of known materials to train models that can predict the properties of new, undiscovered compounds.

For a material as complex as this compound, machine learning models could be trained to predict a variety of properties. nih.govresearchgate.net This includes fundamental properties like bandgap, refractive index, and thermal expansion, as well as functional properties relevant to its potential applications, such as catalytic activity or ionic conductivity. ornl.govnih.gov

The general workflow for applying machine learning to materials discovery involves several key steps:

Data Curation: Assembling a large and diverse dataset of materials and their properties from experimental literature and computational databases. acs.org

Feature Engineering: Representing the chemical composition and structure of the materials in a way that a machine learning model can understand. This can include elemental properties, stoichiometry, and structural information.

Model Training: Using the curated dataset and engineered features to train a machine learning model, such as a neural network or a gradient-boosted decision tree. acs.orgresearchgate.net

Prediction and Validation: Using the trained model to predict the properties of new candidate materials. These predictions can then be validated through targeted experiments or higher-level computational methods. acs.org

Illustrative Data Table for Machine Learning Predictions:

The following table illustrates the potential output of a machine learning model trained to predict the properties of novel polyoxometalates, with this compound as a hypothetical candidate. Note: These values are for illustrative purposes and are not based on actual predictions.

Predicted PropertyPredicted ValueConfidence Score
Bandgap3.20.85
Refractive Index1.90.82
Proton Conductivity1.5 x 10⁻³0.78
Catalytic Activity (for a specific reaction)High0.91

The development of comprehensive materials databases is a critical enabler for the application of machine learning in materials science. acs.org While specific databases for ammonium-containing polyoxometalates may not be extensive, general-purpose inorganic materials databases can be leveraged. As more data on complex oxides and polyoxometalates become available, the accuracy and predictive power of these models are expected to improve significantly, paving the way for the computational design of new functional materials. springerprofessional.deresearch.google

Research on Functional Applications of Ammonium Antimony Tungsten Oxide Materials

Catalysis Research and Development

The integration of antimony and tungsten oxides into catalytic systems has been a subject of extensive research aimed at developing robust and efficient catalysts for various industrial and environmental processes.

Investigation of Selective Catalytic Reduction (SCR) Activity for NOx Abatement

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) using ammonia (B1221849) (NH₃) as a reducing agent is a cornerstone technology for pollution control from stationary and mobile sources. mdpi.comosti.gov Catalyst systems incorporating tungsten and antimony oxides have been investigated to improve the efficiency and durability of this process, particularly at low temperatures.

Commercial SCR catalysts are often based on vanadia-tungsten/titania (V₂O₅-WO₃/TiO₂). osti.govkit.edu The addition of antimony (Sb) has been explored as a promoter to enhance performance. Studies on V₂O₅-Sb₂O₃/TiO₂ catalysts modified with tungsten oxide (WO₃) have shown enhanced catalytic activity for NOx reduction in the temperature range of 175–320 °C. mdpi.com The introduction of WO₃ promotes the formation of polymeric vanadate (B1173111) species, which are more active than monomeric vanadates. mdpi.com

Furthermore, antimony has been shown to improve a catalyst's resistance to sulfur dioxide (SO₂) and water, which are common poisons in exhaust streams. researchgate.net In Fe-Sb mixed oxide catalysts, the introduction of antimony promoted the decomposition of ammonium (B1175870) bisulfate, a deactivating species that forms on the catalyst surface in the presence of SO₂. researchgate.netnju.edu.cn The synergy between the components can lead to high NOx conversion over a broad temperature range. For instance, a novel Fe-Sb binary metal oxide catalyst with a 7:3 Fe:Sb molar ratio achieved 100% NOx conversion across a wide temperature window and showed good resistance to H₂O and SO₂ at 250 °C. researchgate.netnju.edu.cn

Catalyst CompositionTemperature for Max. NOx Conversion (°C)Key FindingsReference
V₂O₅-WO₃/TiO₂ (3V-WTi)~200Converted ~95% of NOx at 200 °C. kit.edu
WO₃-modified V₂O₅-Sb₂O₃/TiO₂175-320WO₃ modification enhanced low-temperature activity. mdpi.com
Fe-Sb binary oxide (Fe₀.₇Sb₀.₃Ox)250-425Achieved nearly 100% NOx conversion; good H₂O + SO₂ resistance. researchgate.netnju.edu.cnrsc.org
Ce-W mixed oxide250-425Showed almost 100% NOx conversion under high gas hourly space velocity. rsc.org

Exploration of Oxidation and Reduction Catalysis

Catalyst systems containing tungsten and antimony are also effective in various oxidation and reduction reactions beyond NOx abatement. The redox properties of these materials are central to their catalytic function.

In hydrocarbon oxidation, vanadia-tungsten catalysts (V₂O₅-WO₃/TiO₂) have demonstrated significant activity. For example, a catalyst with 3 wt.% V₂O₅ promoted by WO₃ achieved full conversion of propylene (B89431) at 350 °C. kit.edu The tungsten component is known to enhance the redox properties of the catalyst. mdpi.com

Antimony's role in redox catalysis is often linked to its ability to participate in redox cycles. In Fe-Sb oxide catalysts, a proposed redox cycle of 2Fe³⁺ + Sb³⁺ ↔ 2Fe²⁺ + Sb⁵⁺ suggests that antimony can facilitate electron transfer, which is crucial for the catalytic process. researchgate.net This interaction enhances the adsorption and transformation of reactants on the catalyst surface. researchgate.net Additionally, supported tungsten oxide has been identified as an efficient heterogeneous catalyst for the epoxidation of alkenes. nih.gov

Acid-Base Catalysis Studies (e.g., Brønsted and Lewis Acidity Role)

The acidic properties of tungsten-based catalysts are critical to their performance, particularly in reactions involving ammonia, such as the NH₃-SCR process. Tungsten oxide (WO₃) is recognized as one of the most acidic transition metal oxides and contributes significantly to the surface acidity of the catalyst. mdpi.com

Both Brønsted and Lewis acid sites are present on these catalysts, and their concentration can be influenced by factors like hydration levels and interaction with other metal oxides. mdpi.com The Lewis acid sites are typically associated with coordinatively unsaturated metal cations and are involved in activating the NOx molecules. The synergy between Brønsted sites (for NH₃ adsorption) and Lewis sites is fundamental to the SCR reaction mechanism. osti.govresearchgate.netnih.gov

Acid Site TypeRole in Catalysis (especially NH₃-SCR)Influencing FactorsReference
Brønsted Acid Sites Adsorption of ammonia (NH₃) to form NH₄⁺ species.Introduction of WO₃; hydration level. mdpi.commdpi.comresearchgate.net
Lewis Acid Sites Adsorption and activation of NOx molecules.Metal oxide composition; surface dehydroxylation. mdpi.comresearchgate.netnih.gov

Electrocatalytic Performance Studies (e.g., Oxygen Evolution Reaction, Hydrogen Evolution Reaction)

While research on the specific ternary compound "ammonium antimony tungsten oxide" for electrocatalysis is not widely documented, studies on related antimony and tungsten materials show their potential in this field. Antimony and its derivatives have been explored as catalysts in electrochemistry. researchgate.netnih.gov

Antimony-based materials can be used to enhance the performance of photoelectrochemical catalysis, improving the efficiency of oxidation-reduction reactions. researchgate.netnih.gov Tungsten-based materials, such as tungsten sulfides, have been developed for applications in hydrogen production through water splitting. mdpi.com The combination of these elements into a single mixed-oxide material could potentially yield novel electrocatalysts, but this remains an area for future exploration.

Photocatalytic Activity Investigations (e.g., for Environmental Remediation)

Tungsten oxide (WO₃) is a well-known photocatalyst that can be activated by visible light due to its favorable bandgap (2.6–2.8 eV). mdpi.com This property makes it suitable for environmental remediation applications, such as the degradation of organic pollutants in water and air. mdpi.comresearchgate.net

Antimony has also been used to modify photocatalytic materials. Incorporating antimony or its derivatives into nanomaterials can enhance electronic conductivity and improve the efficiency of photoelectrochemical processes for degrading organic matter in wastewater. researchgate.netnih.gov The combination of the photocatalytic properties of tungsten oxide with the enhanced electronic properties imparted by antimony could lead to highly efficient composite photocatalysts for environmental applications. researchgate.net For example, hexagonal WO₃, which can be formed by annealing ammonium tungsten bronze, has shown promise in the photocatalytic decomposition of methyl orange. mdpi.com

Heterogeneous Catalysis Mechanism Research

Understanding the reaction mechanism at a molecular level is crucial for designing better catalysts. For antimony- and tungsten-containing catalysts in the NH₃-SCR reaction, the mechanism involves a complex interplay of redox and acid-base steps.

The generally accepted Eley-Rideal mechanism involves the activation of NH₃ on a Brønsted acid site, followed by its reaction with gas-phase or weakly adsorbed NO. Another pathway, the Langmuir-Hinshelwood mechanism, involves the adsorption and activation of both NH₃ and NOx on the catalyst surface.

On tungsten- and antimony-promoted catalysts, the mechanism is enhanced by several factors:

Enhanced Acidity : WO₃ provides strong Brønsted acid sites for NH₃ adsorption. mdpi.com

Redox Cycles : The presence of multiple metal cations (e.g., V, Fe, Sb) facilitates redox cycles that are essential for the reduction of NO and the re-oxidation of the catalyst. researchgate.net The interaction between Fe and Sb (2Fe³⁺ + Sb³⁺ ↔ 2Fe²⁺ + Sb⁵⁺) is a prime example of this synergy. researchgate.net

Improved Adsorption : The introduction of antimony can improve the adsorption of NOx species, facilitating their reaction with adsorbed ammonia. researchgate.net

Poison Resistance : Antimony can promote the decomposition of deactivating species like ammonium bisulfate, which is a key aspect of the catalyst's stability in real-world applications. researchgate.net

In situ spectroscopic studies are vital for elucidating these mechanisms by identifying surface intermediates and tracking the state of the active sites under reaction conditions.

Advanced Materials Research

The exploration of advanced materials often centers on their potential use in cutting-edge technologies. For a compound like this compound, research would likely focus on its electrical, optical, and chemical properties to determine its suitability for various applications.

Energy Storage Applications (e.g., Lithium-Ion Battery Electrodes, Supercapacitors)

The field of energy storage is a primary area for materials research, with a significant focus on developing new electrode materials for lithium-ion batteries (LIBs) and supercapacitors that offer higher capacity, better stability, and improved rate performance.

Lithium-Ion Battery Electrodes: Research in this area for a material like this compound would involve its evaluation as an anode material. For comparison, antimony-based materials are known for their high theoretical capacity for lithium-ion storage, though they can suffer from large volume changes during the alloying/de-alloying process with lithium. mdpi.comresearchgate.net Tungsten oxides are also investigated as anode materials, valued for their structural stability. mdpi.comresearchgate.net

A hypothetical study on this compound would need to determine its specific capacity (mAh g⁻¹), cycling stability over numerous charge-discharge cycles, and rate capability (performance at different current densities). The presence of ammonium ions might influence the material's crystal structure and electrochemical properties.

Supercapacitors: Tungsten oxide-based materials have been explored for supercapacitors due to their promising electronic conductivity and electrochemical stability. researchgate.net Research into this compound for supercapacitors would assess its specific capacitance (F g⁻¹), energy density, and power density. The porous structure and surface area of the material would be critical factors influencing its performance. For context, antimony-modified tin oxide nanoparticles have been synthesized for supercapacitor electrodes. researchgate.net

Hypothetical Performance Data for this compound in Energy Storage:

ApplicationKey ParameterHypothetical ValueComparative Material
Lithium-Ion Battery AnodeReversible Capacity500-700 mAh g⁻¹Antimony (660 mAh g⁻¹) mdpi.com
Supercapacitor ElectrodeSpecific Capacitance150-250 F g⁻¹Antimony Oxide (~98 F g⁻¹) nih.gov

Gas Sensing Performance Evaluation (e.g., Ammonia Sensing)

Metal oxide semiconductors are widely used in gas sensing applications. Tungsten oxide (WO₃) is a well-known material for detecting various gases, including ammonia (NH₃), due to changes in its electrical resistance upon gas exposure. ub.educhinatungsten.comresearchgate.net

An evaluation of this compound for ammonia sensing would involve fabricating a sensor and testing its response to different concentrations of ammonia gas. Key performance metrics would include sensitivity (the magnitude of the response), selectivity (the ability to detect a specific gas in the presence of others), response time, and recovery time. The operating temperature is another crucial parameter, with a lower operating temperature being desirable for energy efficiency. The inclusion of antimony and ammonium ions in the tungsten oxide matrix could potentially modify the surface chemistry and defect structure, which may enhance its sensing properties. For instance, antimony oxychloride has been investigated for ammonia hydroxide (B78521) sensing. nih.gov

Hypothetical Ammonia Sensing Characteristics of this compound:

ParameterHypothetical ValueOperating Temperature
SensitivityHigh200-300 °C
Response Time< 30 seconds200-300 °C
Recovery Time< 60 seconds200-300 °C

Optoelectronic Material Exploration (e.g., Transparent Conductors, Nonlinear Optical Materials)

Transparent Conductors: Transparent conductive oxides (TCOs) are essential components in optoelectronic devices like displays and solar cells. mdpi.comharvard.edu They require a combination of high electrical conductivity and high optical transparency in the visible range. Materials like antimony-doped tin oxide (ATO) are well-known TCOs. researchgate.net Research into this compound as a TCO would involve measuring its sheet resistance and optical transmittance. The doping of tungsten oxide with antimony could potentially enhance its conductivity while maintaining transparency. epj-conferences.orgpolimi.it

Nonlinear Optical Materials: Materials with nonlinear optical (NLO) properties are of interest for applications in photonics and laser technology. acs.org Research in this area would involve investigating how the refractive index or absorption coefficient of this compound changes with the intensity of incident light. Thin films of antimony have demonstrated programmable optical nonlinearity. researchgate.net

Thermochromic and Electrochromic Functionality Research

Thermochromic Materials: These materials change their color in response to temperature changes. This property is useful for applications such as smart windows that can modulate solar heat gain.

Electrochromic Materials: Electrochromic materials change their optical properties upon the application of an electrical voltage, allowing for dynamic control over light transmission. rsc.orgmdpi.com Tungsten oxide is a widely studied electrochromic material, capable of switching between a transparent and a blue-colored state. chinatungsten.comresearchgate.netresearchgate.net The incorporation of antimony and ammonium ions could influence the electrochromic behavior, potentially altering the coloration efficiency, switching speed, and durability.

Fundamental Reactivity and Surface Chemistry Studies

Understanding the fundamental interactions at the surface of a material is crucial for applications like catalysis and sensing.

Adsorption Behavior of Probe Molecules

To characterize the surface chemistry of this compound, researchers would study the adsorption of various probe molecules. acs.org This involves exposing the material's surface to specific gases or liquids and analyzing the interactions using techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS). The choice of probe molecules would depend on the intended application. For example, in the context of ammonia sensing, the adsorption of ammonia itself would be a key area of study to understand the sensing mechanism. rsc.org The nature and strength of the adsorption (physisorption vs. chemisorption) would provide insights into the material's surface activity. ub.edu

Surface Reaction Kinetics and Thermodynamics

The study of surface reaction kinetics and thermodynamics of this compound is crucial for understanding its performance in various functional applications, particularly in catalysis. This section delves into the detailed research findings concerning the rates and energetic profiles of reactions occurring on the surface of this complex oxide material. Due to the limited availability of data on the ternary compound, the analysis often involves examining the behavior of its constituent oxides—tungsten oxide (WO₃) and antimony oxide (Sb₂O₃)—to infer the properties of the mixed material.

Thermodynamically, the feasibility and spontaneity of a surface reaction are governed by changes in Gibbs free energy, which is a function of enthalpy and entropy changes. Surface free energy, a measure of the excess energy at the surface compared to the bulk, plays a significant role; systems tend to evolve towards a state of minimum surface free energy. gmu.edu

Detailed Research Findings

Research into the surface reaction kinetics of tungsten oxide-based materials has provided valuable insights. For instance, in the context of proton insertion into crystalline tungsten oxide thin films, a key process in electrochromic devices, the kinetics of interfacial proton transfer have been quantified. Temperature-dependent measurements have revealed an activation energy of 29 kJ/mol for this process, suggesting a mechanism that involves proton transfer from hydronium at the WO₃/electrolyte interface. chemrxiv.org

The oxidation of tungsten itself has been studied, with activation energies for the chemical reaction between tungsten and oxygen calculated to be between 40 and 94 kJ/mol, depending on the surface preparation. lu.se For the parabolic oxidation process, which involves oxygen ion diffusion through the oxide layer, the activation energies are higher, in the range of 142 to 153 kJ/mol. lu.se These values are critical for understanding the material's stability and reactivity at elevated temperatures.

In the context of catalysis, tungsten oxide's acidity is a key property. It is recognized as one of the most acidic transition metal oxides, possessing both Brønsted and Lewis acid sites that are crucial for many catalytic reactions. mdpi.com The concentration and ratio of these acid sites can be influenced by the material's preparation and treatment conditions. mdpi.com

Antimony oxides also play a significant role in catalysis, often as promoters or as part of a mixed oxide system. For example, the addition of antimony oxide to V₂O₅/TiO₂ catalysts has been shown to enhance their resistance to sulfur poisoning in selective catalytic reduction (SCR) of NOx. mdpi.com This is attributed to the lower activity of Sb-doped catalysts for the oxidation of SO₂ to SO₃, which in turn reduces the formation of deactivating ammonium sulfate (B86663) deposits. mdpi.com The thermodynamic stability of various antimony oxides has been investigated, providing data on their enthalpies of formation and sublimation, which are important for understanding their behavior under reaction conditions. researchgate.netresearchgate.net

When combined into a mixed oxide like this compound, the interactions between the antimony and tungsten oxide components can lead to synergistic effects. Antimony can modify the surface acidity and redox properties of the tungsten oxide, potentially enhancing catalytic activity and stability. mdpi.comacs.org The specific kinetics and thermodynamics of the ternary compound would depend on the precise composition, crystal structure, and surface morphology, which are in turn influenced by the synthesis method.

The following tables summarize key kinetic and thermodynamic parameters for related oxide systems, providing a basis for understanding the potential behavior of this compound.

ParameterValueSystemReference
Activation Energy (Proton Insertion)29 kJ/molCrystalline WO₃ Thin Film chemrxiv.org
Activation Energy (Chemical Oxidation)40 - 94 kJ/molTungsten Metal lu.se
Activation Energy (Parabolic Oxidation)142 - 153 kJ/molTungsten Metal lu.se
Oxidation Activation Energy37.4 kJ/molCoSb₃ researchgate.net

Table 1: Selected Activation Energies for Reactions on Tungsten and Antimony-related Materials

CompoundEnthalpy of Formation (ΔfH°)Entropy (S°)Reference
Sb₂O₃ (valentinite)-720.3 ± 1.5 kJ/mol124.9 ± 0.8 J/(mol·K) researchgate.net
Sb₄O₆(g)-907.5 ± 12.6 kJ/mol443.9 ± 16.7 J/(mol·K) researchgate.net

Table 2: Thermodynamic Data for Antimony Oxides at 298.15 K

Mechanistic Studies and Reaction Pathway Elucidation

In-situ and Operando Spectroscopy for Reaction Monitoring

In-situ and operando spectroscopy are powerful tools for observing the dynamic changes in a material during a chemical reaction in real-time and under actual operating conditions. rsc.orgresearchgate.net These techniques provide invaluable insights into the structural and electronic transformations of ammonium (B1175870) antimony tungsten oxide during its synthesis and catalytic applications.

Advanced X-ray techniques, such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), have been instrumental in monitoring the solid-gas phase reaction between tungsten oxide (WO₃) powder, ammonia (B1221849) (NH₃), and water vapor to form ammonium paratungstate (APT), a precursor for many tungsten-based materials. rsc.orgresearchgate.net These studies reveal the evolution of crystalline phases and the local atomic environment of tungsten atoms as the reaction progresses. For instance, in the synthesis of ammonium paratungstate, in-situ XRD can track the transformation of initial tungsten oxide phases into intermediate species and finally to the desired APT product. researchgate.net

Similarly, operando Raman and infrared (IR) spectroscopy can identify surface species and adsorbates on the catalyst surface during a reaction. lehigh.edu This is particularly relevant for understanding the catalytic activity of ammonium antimony tungsten oxide in processes like selective catalytic reduction (SCR) of nitrogen oxides (NOx). By monitoring the vibrational modes of adsorbed ammonia and NOx species, researchers can elucidate the reaction mechanism at a molecular level.

The data below, derived from hypothetical operando spectroscopy studies, illustrates how these techniques can monitor the evolution of species during the synthesis of an ammonium tungsten oxide-based material.

Interactive Table 1: Hypothetical Operando Spectroscopic Data for Ammonium Tungsten Oxide Synthesis

Reaction Time (minutes)WO₃ Phase (%)Intermediate Phase (%)Ammonium Tungsten Oxide Phase (%)
010000
3060355
60205030
12051580
1800595

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. researchgate.net In the context of this compound, isotopic labeling with isotopes such as ¹⁵N can be employed to understand the role of ammonia in both the synthesis and catalytic reactions.

For example, in the synthesis of ammonium tungsten bronzes, (NH₄)ₓWO₃, using ¹⁵N-labeled ammonia would allow researchers to track the incorporation of nitrogen into the bronze structure. rsc.org Subsequent analysis using techniques like mass spectrometry or solid-state nuclear magnetic resonance (NMR) spectroscopy can confirm the presence and location of the ¹⁵N isotope in the final product.

In catalytic applications, such as the selective catalytic reduction of NOx by ammonia, isotopic labeling can help to distinguish between different reaction pathways, such as the Eley-Rideal and Langmuir-Hinshelwood mechanisms. By using ¹⁵NH₃ and tracking the distribution of ¹⁵N in the products (N₂ and N₂O), researchers can determine whether the reaction occurs between adsorbed ammonia and gas-phase NOx or between co-adsorbed species.

Reaction Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction pathway. In the formation of ammonium tungsten compounds, several intermediate species have been identified.

During the solid-gas phase reaction of tungsten oxide with ammonia and water vapor to form ammonium paratungstate, intermediates such as W₅O₁₄ and (NH₄)₂W₂O₇·0.5H₂O have been identified through techniques like powder XRD, FTIR, and Raman spectroscopy. researchgate.net The formation of these intermediates is dependent on reaction conditions such as the partial pressure of ammonia. researchgate.net

In the synthesis of ammonium dioxothiotungstate, [(NH₄)₂WO₂S₂], from ammonium metatungstate and ammonium sulfide, UV-Vis spectroscopy has been used to study the formation mechanism. researchgate.net The study revealed that a substitution reaction occurs where oxygen ions are replaced by sulfur ions. researchgate.net Furthermore, thermal decomposition studies of this compound in a hydrogen atmosphere showed the formation of a {WOS₂} intermediate before the final product, WS₂, is formed. researchgate.net

The characterization of these intermediates provides a snapshot of the reaction at different stages and helps to construct a detailed reaction pathway.

Kinetic Analysis of Reaction Rates and Activation Energies

Kinetic analysis provides quantitative information about the rates of chemical reactions and the energy barriers that must be overcome for the reaction to occur (activation energy). This information is vital for optimizing reaction conditions to achieve higher yields and faster reaction times.

The synthesis of ammonium tungsten oxides and related compounds often involves solid-gas or solid-liquid heterogeneous reactions, for which kinetic models can be complex. The rate of reaction can be influenced by factors such as temperature, pressure, reactant concentrations, and catalyst surface area.

For instance, in the synthesis of ammonium paratungstate, the reaction rate is significantly affected by the partial pressure of ammonia. researchgate.net At lower ammonia partial pressures, the reaction is very slow. researchgate.net Kinetic studies can quantify this relationship and determine the reaction order with respect to ammonia.

Interactive Table 2: Hypothetical Kinetic Data for Ammonium Tungsten Oxide Formation

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)
4000.0150
4200.02550
4400.05850
4600.1250
4800.2350

Role of Surface Sites and Bulk Structure in Reactivity

The surface of a tungsten oxide-based catalyst contains various sites, including Lewis and Brønsted acid sites, which play a crucial role in catalytic reactions like SCR. researchgate.net The addition of antimony can modify the nature and distribution of these acid sites, thereby influencing the catalytic activity and selectivity. The interaction between vanadium and tungsten in V₂O₅-WO₃/TiO₂ catalysts, a system related to this compound, has been shown to enhance acidic properties and improve catalytic efficiency. researchgate.net Quantum chemical modeling suggests that the presence of tungsten atoms in a vanadia-like surface can facilitate the dissociation of water, leading to the formation of active OH groups. researchgate.net

The bulk structure of tungsten oxides and their derivatives is also of great importance. d-nb.info Studies on small tungsten oxide clusters have shown that even a dimer of tungsten oxide can exhibit bulk-like features. uni-konstanz.de The crystal structure of the material determines the coordination environment of the metal atoms and the connectivity of the oxide framework, which in turn affects the material's electronic band structure and its ability to participate in redox reactions. For example, non-stoichiometric tungsten oxides (WO₃-x) are known for their oxygen vacancies, which can act as active sites for certain reactions. spbstu.ru The incorporation of dopants like iron into the WO₂.₇₂ lattice can lead to the substitution of tungsten atoms, affecting the crystal structure and properties. spbstu.ru

In essence, a comprehensive understanding of the interplay between surface sites and the bulk structure is essential for designing more efficient and durable materials based on this compound for various chemical transformations.

Emerging Research Frontiers and Future Perspectives

Nanoscale Engineering for Enhanced Performance

The performance of functional materials is intrinsically linked to their size, shape, and dimensionality. Nanoscale engineering offers a powerful toolkit to tailor the properties of ammonium (B1175870) antimony tungsten oxide by controlling its morphology. Research on related tungsten-based materials, such as ammonium tungsten bronzes ((NH₄)ₓWO₃) and tungsten oxides (WO₃₋ₓ), has demonstrated that nanostructured forms like nanorods, nanowires, and nanocubes exhibit unique optical and electronic properties. medwinpublishers.comrsc.org

A key strategy involves the precise control over synthesis conditions. For instance, solvothermal and hydrothermal methods have been effectively used to produce various tungsten oxide nanostructures. researchgate.netmdpi.com The selective synthesis of (NH₄)ₓWO₃ nanocubes and WO₃₋ₓ nanorods has been achieved by carefully controlling precursor concentration, heating rates, and the surfactants used during synthesis, starting from ammonium metatungstate. rsc.orgresearchgate.net These methods allow for gram-scale production with tunable plasmonic properties, which are highly dependent on the nanocrystal's aspect ratio. rsc.org It is anticipated that similar synthetic strategies could be adapted to incorporate antimony into the ammonium tungsten oxide structure, leading to novel nanomaterials. The introduction of antimony could further modify the electronic structure and surface chemistry, potentially enhancing catalytic activity or sensing capabilities.

Future research will likely focus on developing one-pot synthesis routes for phase-pure ammonium antimony tungsten oxide nanostructures. The challenge lies in controlling the simultaneous incorporation of both ammonium and antimony ions into the tungsten oxide lattice while maintaining a desired morphology.

Table 1: Synthesis Methods for Tungsten-Based Nanostructures

NanostructureSynthesis MethodPrecursorsKey Control ParametersReference
(NH₄)ₓWO₃ NanocubesSolvothermalAmmonium metatungstateFast heating rate, slow stirring, high precursor concentration rsc.orgresearchgate.net
WO₃₋ₓ NanorodsSolvothermalAmmonium metatungstateMonomer concentration, surfactant ratio rsc.orgresearchgate.net
h-WO₃ NanorodsHydrothermalSodium tungstate (B81510), EDTA saltsTemperature (180°C) researchgate.net
WO₃ NanoparticlesHydrothermalSodium tungstate, oxalic acidpH, heat treatment temperature dtu.dk
W₁₈O₄₉ NanowiresSolvothermalTungsten hexachloride (WCl₆)Solvent composition, precursor concentration researchgate.net

Hybrid Material Composites and Heterostructures

Creating hybrid materials and heterostructures is a promising avenue to unlock new functionalities and enhance the performance of this compound. By combining it with other materials, such as polymers, noble metals, or other semiconductors, it is possible to create synergistic effects that are not present in the individual components.

One successful approach in related materials involves forming composites with conductive polymers. For example, a tungsten oxide@polyaniline (WOₓ@PANI) composite has been shown to be an ultrahigh-capacity host for aqueous ammonium ions in batteries. nih.gov The strong interfacial coordination between the tungsten oxide and the polymer enhances conductivity and stability. nih.gov Similarly, polyaniline-tungsten oxide hybrids have demonstrated superior sensitivity in ammonia (B1221849) gas sensors compared to the pure components. researchgate.net The formation of heterostructures with other metal oxides, such as in Au/TiO₂/WO₃ systems, has been explored to improve photocatalytic activity by promoting charge separation. mdpi.com

Future work could explore the development of composites where this compound nanoparticles are embedded within a conductive polymer matrix or deposited onto a graphene-based scaffold. Another promising direction is the creation of heterojunctions with other semiconductors known for their photocatalytic or electrocatalytic properties. For example, a heterostructure with an antimony-based material like antimony-doped tin oxide (ATO) could lead to enhanced charge separation and improved performance in photocatalytic degradation of pollutants or in energy conversion devices. researchgate.net The development of organic-inorganic hybrids, where organic molecules are intercalated into the layered structure of the oxide, also presents an opportunity to tune the material's electronic and electrochemical properties. researchgate.net

Rational Design Principles and High-Throughput Screening

The complexity of a quaternary compound like this compound makes its exploration through traditional trial-and-error methods inefficient. Rational design principles, guided by computational modeling and high-throughput screening, are essential to accelerate the discovery of new materials with desired properties.

Computational methods, such as density functional theory (DFT), can predict the structural, electronic, and thermodynamic properties of different compositions and crystal structures of this compound. This can help identify the most stable phases and predict their potential for specific applications. For instance, computational studies can elucidate how the incorporation of antimony and ammonium ions modifies the band structure and density of states of tungsten oxide, providing insights into its potential as a photocatalyst or transparent conductor. researchgate.net

High-throughput screening techniques, which involve the rapid synthesis and characterization of a large library of materials, can be employed to systematically explore the vast compositional space of the (NH₄)ₓSbᵧW₁₋ᵧO₃ system. chemrxiv.orgnih.gov While these techniques are well-established for drug discovery and some alloy systems, their application to complex oxide synthesis is an emerging field. chemrxiv.orgnih.gov By combining automated synthesis platforms with rapid characterization tools, researchers can efficiently map out structure-property relationships and identify optimal compositions for targeted applications. The development of machine-learning models trained on experimental and computational data can further accelerate this process, enabling the prediction of material properties and guiding the rational design of the next generation of this compound catalysts and functional materials. chemrxiv.org

Applications in Sustainable Chemistry and Energy Technologies

The unique combination of elements in this compound suggests its potential for a wide range of applications in sustainable chemistry and energy technologies. Tungsten-based materials are known for their diverse applications in photocatalysis, electrochromism, and energy storage. nih.gov

In sustainable chemistry, antimony and tungsten oxides show promise as catalysts. Antimony-doped materials can be active for various electrocatalytic reactions, while tungsten oxides are effective photocatalysts for degrading organic pollutants and for water splitting. researchgate.netnih.govacs.org The combination in this compound could lead to bifunctional catalysts with enhanced activity. For example, it could be explored for the photocatalytic reduction of nitrogen to ammonia, a key process for sustainable fertilizer production. nih.govrsc.org

In energy technologies, tungsten oxides are investigated for use in supercapacitors and as host materials for batteries. frontiersin.org The development of a tungsten oxide@polyaniline composite for high-capacity aqueous ammonium ion batteries highlights the potential role of ammonium-containing tungsten materials in energy storage. nih.gov The incorporation of antimony could further enhance the electrochemical performance. Furthermore, ammonium tungsten bronzes exhibit strong near-infrared absorption, making them suitable for applications as heat-shielding materials in smart windows. rsc.orggoogle.com The addition of antimony could modulate these optical properties.

Table 2: Potential Applications of this compound

Application AreaPotential Role of CompoundUnderlying PropertiesReference for Related Materials
Sustainable Chemistry Photocatalyst for pollutant degradation and N₂ reductionTunable bandgap, active surface sites researchgate.netnih.govnih.gov
Electrocatalyst for green synthesisEnhanced conductivity and catalytic activity from Sb and W researchgate.netacs.org
Energy Technologies Electrode material for supercapacitors and batteriesHigh surface area (nanostructured), ion intercalation capability nih.govfrontiersin.org
Smart windows and heat shieldingStrong near-infrared absorption rsc.orggoogle.com
Gas sensorsHigh sensitivity to gases like NH₃ researchgate.net

Challenges and Opportunities in this compound Research

The field of this compound research is nascent, presenting both significant challenges and exciting opportunities.

The primary challenge is the development of reliable and scalable synthesis methods to produce phase-pure, crystalline materials. The simultaneous control over the incorporation of three distinct components (ammonium, antimony, and tungsten) into a single-phase oxide is complex. Undesired phase segregation or the formation of simple binary or ternary oxides can easily occur. Overcoming this will require a deep understanding of the reaction chemistry and thermodynamics involved.

Another major opportunity is the exploration of its performance in the various applications outlined previously. Given the promising properties of the individual components and related compounds, there is a high probability that this compound will exhibit novel or enhanced functionalities. For example, the synergistic effects between the components could lead to photocatalysts with higher quantum efficiencies or battery materials with improved capacity and cycle life. nih.govnih.gov The journey from fundamental understanding to practical application presents a rich field for future research, promising new materials for a more sustainable future.

Advanced Analytical Techniques and Methodological Considerations

Elemental Compositional Analysis

Determining the precise elemental composition and purity of Ammonium (B1175870) Antimony Tungsten Oxide is fundamental. Techniques based on plasma spectrometry and atomic absorption are commonly employed for their high sensitivity and accuracy in quantifying metallic and trace elements.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust technique for detecting and quantifying the elemental composition of materials, making it suitable for analyzing Ammonium Antimony Tungsten Oxide. ammonium-metatungstate.comlyellcollection.org It is particularly effective for identifying metallic impurities at parts-per-million (ppm) concentrations. ammonium-metatungstate.com The methodology involves introducing a sample, typically after acid digestion, into a high-temperature argon plasma. lyellcollection.org The plasma excites atoms and ions, causing them to emit light at characteristic wavelengths. By measuring the intensity of this emitted light, the concentration of each element can be determined. tungsten-oxide.com

For the analysis of tungsten-containing materials, sample preparation is a critical step to achieve complete dissolution, which can be challenging. lyellcollection.org Common digestion procedures may involve the use of strong acids like nitric acid and hydrofluoric acid. tungsten-oxide.com The instrument's software compares the emission intensity of the sample solution to that of standard solutions to automatically calculate the elemental mass fraction. tungsten-oxide.com ICP-OES allows for the simultaneous analysis of multiple elements, offering high efficiency and powerful data processing capabilities. tungsten-oxide.com

Below is a representative data table illustrating typical parameters for ICP-OES analysis of key elements in an this compound sample.

ParameterAntimony (Sb)Tungsten (W)
Wavelength (nm) 206.834207.912
Plasma Viewing AxialAxial
RF Power (kW) 1.2 - 1.451.2 - 1.45
Nebulizer Flow (L/min) 0.70.7
Auxiliary Flow (L/min) 1.01.0
Typical LOD (µg/L) 25 - 5050
LOD: Limit of Detection. Data is illustrative of typical instrument capabilities. nih.govnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an advanced analytical technique that provides exceptionally low detection limits for elemental analysis. tungsten-oxide.com It combines a high-temperature ICP source with a mass spectrometer, enabling the detection of trace elements at the parts-per-billion (ppb) level, which is two to three orders of magnitude more sensitive than ICP-OES. ammonium-metatungstate.comtungsten-oxide.com This makes it ideal for high-purity applications where even minute impurities can affect material properties.

The process involves introducing the sample into the plasma, where it is ionized. These ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. lyellcollection.orgtungsten-oxide.com This high degree of specificity allows for precise quantification and isotopic analysis. tungsten-oxide.comaaru.edu.jo For tungsten-based materials, sample preparation often requires dissolving the compound in a suitable solvent, such as ammonia (B1221849) water, followed by dilution with nitric acid. tungsten-oxide.com The use of an internal standard is common to correct for instrumental drift and matrix effects. aaru.edu.jo

The following table shows an example of trace element analysis results that could be obtained from an this compound sample using ICP-MS.

ElementIsotope Measured (m/z)Concentration (µg/kg)Method Detection Limit (µg/kg)
Iron (Fe) 561505.0
Sodium (Na) 23852.0
Molybdenum (Mo) 98400.5
Potassium (K) 39703.0
Silicon (Si) 2820010.0
Data is representative and intended to illustrate the technique's sensitivity. ammonium-metatungstate.com

Atomic Absorption Spectroscopy (AAS) is a well-established technique used for the quantitative determination of individual chemical elements. tungsten-oxide.com The method is based on the principle that atoms absorb light at specific wavelengths characteristic of that element. For the analysis of this compound, AAS is particularly useful for the precise measurement of specific metallic impurities, such as iron and sodium. ammonium-metatungstate.comykcs.ac.cn

Different variants of AAS can be employed depending on the element and required sensitivity. Flame AAS (FAAS) is a common method where the sample solution is aspirated into a flame, atomizing the elements. researchgate.net For elements like antimony, which can form volatile hydrides, Hydride Generation AAS (HG-AAS) offers enhanced sensitivity. researchgate.net This technique involves chemically converting the analyte into a volatile hydride, which is then transported to an atomizer for measurement. researchgate.net The high selectivity of AAS makes it a reliable method, though it typically analyzes elements sequentially rather than simultaneously. ykcs.ac.cn

Technique VariantTarget ElementWavelength (nm)Key Features
Flame AAS Iron (Fe)248.3Robust and widely used for ppm-level analysis.
Flame AAS Sodium (Na)589.0High sensitivity for alkali metals.
Hydride Generation AAS Antimony (Sb)217.6Provides very low detection limits for hydride-forming elements.
Nitrous Oxide-Acetylene Flame AAS Tungsten (W)255.1Required for refractory elements like tungsten that need high-temperature flames. researchgate.net
This table provides examples of AAS variants and their applications for elements relevant to the compound.

Surface Area and Porosity Analysis

The surface characteristics of this compound, including its specific surface area and pore structure, are critical for applications such as catalysis and adsorption. These properties directly influence the material's reactivity and interaction with its environment. anton-paar.com

The Brunauer–Emmett–Teller (BET) theory is the standard method for determining the specific surface area of solid and porous materials. anton-paar.com The technique involves the physical adsorption of an unreactive gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (e.g., -196 °C). researchgate.net By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. anton-paar.com

The BET equation is applied to the isotherm data, usually within the relative pressure (P/P₀) range of 0.05 to 0.35, to calculate the volume of gas required to form a monolayer on the material's surface. libretexts.org From this monolayer capacity, the total surface area, including irregularities and pore walls, can be calculated. anton-paar.com Prior to analysis, the sample must be outgassed under vacuum and heat to remove any adsorbed contaminants from the surface. researchgate.net

The table below shows an example of data points from a nitrogen adsorption isotherm used for a BET surface area calculation.

Relative Pressure (P/P₀)Volume Adsorbed (cm³/g STP)
0.0512.5
0.1014.8
0.1516.7
0.2018.4
0.2520.0
0.3021.5
STP: Standard Temperature and Pressure. This data is illustrative of a typical BET measurement.

Beyond just the surface area, the analysis of gas adsorption-desorption isotherms can provide detailed information about the porosity of a material, including the average pore diameter and the distribution of pore sizes. This is particularly relevant for materials like this compound, which may be synthesized to have specific porous structures.

While the BET method uses the adsorption branch of the isotherm to determine surface area, methods like the Barrett-Joyner-Halenda (BJH) analysis utilize the desorption branch to calculate the pore size distribution. The BJH method is based on the principle of capillary condensation, where the pressure at which the gas condenses within a pore is related to the pore's diameter via the Kelvin equation. By analyzing the volume of gas desorbed at each pressure step, a distribution of pore volumes versus pore diameters can be constructed. This analysis is most effective for pores in the mesoporous range (2-50 nm).

The following table presents a hypothetical summary of porosity data derived from a nitrogen physisorption experiment.

ParameterValueUnit
BET Surface Area 75.4m²/g
Total Pore Volume (at P/P₀ = 0.99) 0.18cm³/g
BJH Average Pore Diameter (Desorption) 9.5nm
This table illustrates the type of summary data generated from a full surface area and porosity analysis.

Advanced Microscopy for Microstructural Defects and Interfaces

Advanced microscopy techniques are essential for understanding the relationship between the microstructure of a material and its properties. For a complex oxide like this compound, these methods can reveal critical details about crystal defects, grain boundaries, and the distribution of constituent elements at the nanoscale.

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) is a powerful technique for characterizing the microstructure of materials at high resolution. In STEM, a focused beam of electrons is scanned across a thin specimen, and various signals are collected to form an image. This method is particularly adept at identifying microstructural defects such as dislocations, stacking faults, and grain boundaries, which can significantly influence the material's electronic and electrochemical properties.

For materials within the tungsten oxide family, STEM has been used to assess the spatial distribution of radiation-induced defects. researchgate.net Studies on tungsten single crystals have shown that irradiation can lead to the formation of nanometric dislocation loops that may organize into three-dimensional rafts. researchgate.net By analyzing diffraction contrast in STEM images, researchers can characterize the nature, size, and density of these defects. researchgate.net For a mixed oxide like this compound, STEM would be invaluable for visualizing the arrangement of tungsten and antimony within the crystal lattice and identifying any localized defects or phase segregation at interfaces.

Atom Probe Tomography (APT)

Atom Probe Tomography (APT) offers near-atomic resolution for 3D chemical imaging and analysis. This technique is uniquely capable of determining the elemental distribution within a material, making it ideal for studying complex multicomponent systems. APT has been successfully applied to investigate the distribution of alloying elements in various materials, including tungsten and zirconium alloys. psu.eduresearchgate.net

In the context of oxide materials, APT can reveal the precise location of different elements within the crystal lattice and at interfaces. For instance, in studies of zirconium alloys, APT has been used to characterize the distribution of alloying elements in the metal and its corresponding oxides, providing detailed compositional information at the oxide-metal interface. psu.edu For this compound, APT could be employed to map the three-dimensional distribution of ammonium, antimony, tungsten, and oxygen atoms. This would provide unprecedented insight into the elemental segregation at grain boundaries, the composition of any secondary phases or clusters, and the precise stoichiometry at interfaces, which are critical for understanding the material's performance. psu.eduresearchgate.net

Electrochemical Characterization Methods for Material Performance

Electrochemical methods are crucial for evaluating the performance of materials in applications such as sensors, catalysts, and energy storage devices. These techniques probe the material's response to an electrical potential or current, providing information about reaction kinetics, charge transfer processes, and mass transport.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a material. By sweeping the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction reactions occur. The shape of the resulting voltammogram provides information about the kinetics and reversibility of these processes.

CV has been widely used to study the electrochemical performance of both antimony- and tungsten-based materials. For antimony-modified electrodes, CV experiments can reveal an increase in the electroactive surface area compared to unmodified electrodes. researchgate.netresearchgate.net In the study of tungsten oxide nanostructures for energy storage, CV is used to evaluate their specific capacity and cycling stability when used as an anode in lithium-ion batteries. cetjournal.it For this compound, CV would be essential for characterizing its redox properties, determining its potential for electrocatalytic applications, and assessing its stability over repeated potential cycles.

Amperometric Measurements

Amperometric measurements involve applying a constant potential to a working electrode and monitoring the current as a function of time. This technique is highly sensitive for detecting changes in the concentration of an electroactive species, making it suitable for sensor applications.

Materials based on tungsten oxide have been investigated as sensors for various gases, including ammonia. researchgate.netresearchgate.net Similarly, amperometric sensors have been developed for the detection of ammonium ions in aqueous solutions. researchgate.netdtu.dkmdpi.com The principle often involves the interaction of the target analyte with the electrode material, leading to a measurable change in current. mdpi.com An amperometric sensor based on this compound could potentially be designed for the detection of specific analytes, where the synergistic effects of antimony and tungsten might enhance sensitivity and selectivity.

A hypothetical amperometric response for an this compound-based sensor is shown in the table below, illustrating the expected change in current upon addition of an analyte.

Analyte Concentration (mM)Measured Current (µA)
0.00.5
0.21.8
0.43.2
0.64.5
0.85.9
1.07.3

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrical properties of materials and their interfaces with electrolytes. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS can distinguish between different electrochemical processes such as charge transfer, diffusion, and double-layer capacitance. semanticscholar.orgacs.org

The resulting data is often presented as a Nyquist plot, where the semicircle's diameter corresponds to the charge-transfer resistance (Rct). cetjournal.itfrontiersin.org A smaller semicircle indicates a lower resistance and faster charge transfer kinetics. cetjournal.it EIS is frequently used to investigate the performance of electrode materials in batteries, fuel cells, and sensors. For example, in the study of tungsten oxide nanostructures for Li-ion batteries, EIS tests help determine which material exhibits the lowest charge transfer resistance and thus the best performance as an anode. cetjournal.it For this compound, EIS would be critical for understanding the kinetics of electrochemical reactions at the electrode surface and for evaluating the ionic and electronic conductivity of the material. nih.gov

Below is a sample data table representing typical EIS results for different electrode modifications, highlighting the importance of the charge-transfer resistance.

Electrode MaterialCharge-Transfer Resistance (Rct) (Ω)
Bare Electrode1500
Antimony Oxide Modified850
Tungsten Oxide Modified600
This compound350

Method Validation and Data Reproducibility in Complex Systems

The analytical characterization of complex materials such as this compound is fundamental to understanding its properties and ensuring its effective application. The multi-element nature and intricate crystal structure of such compounds necessitate rigorous analytical methodologies. However, the reliability of data derived from these methods hinges on comprehensive validation and a thorough understanding of data reproducibility. In complex systems, where the sample matrix can significantly influence analytical signals, establishing that a method is "fit-for-purpose" is a critical undertaking. elementlabsolutions.comscioninstruments.com This involves a systematic evaluation of the method's performance to ensure it provides consistent, reliable, and accurate data. globalresearchonline.net

Method validation for a complex solid-state material like this compound involves assessing multiple performance characteristics, which are often defined by guidelines from bodies like the International Council for Harmonisation (ICH). globalresearchonline.netwjarr.com These parameters ensure that the analytical procedure is suitable for its intended use, whether for quality control, research, or regulatory purposes.

Key Validation Parameters

The validation of an analytical method for a complex oxide encompasses several key parameters:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other matrix components. elementlabsolutions.comglobalresearchonline.net For this compound, this would mean ensuring that the analytical signal for tungsten is not affected by the presence of antimony, and vice-versa, a common challenge in multi-element analysis. drawellanalytical.comeurofinsus.com In techniques like X-ray Diffraction (XRD), specificity involves confirming that diffraction peaks are unique to the intended crystalline phase and not overlapping with those from potential impurities.

Accuracy: Accuracy reflects the closeness of agreement between the measured value and an accepted reference value. elementlabsolutions.com It is typically assessed using a certified reference material (CRM) or by spike recovery studies, where a known quantity of the analyte is added to the sample matrix. scioninstruments.com For a complex solid, preparing a truly representative spiked sample can be challenging. Accuracy is often evaluated by analyzing a CRM with a similar matrix composition.

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision). nih.gov

Intermediate Precision: This assesses the variations within the same laboratory, for example, on different days, with different analysts, or on different equipment. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.comwjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net For elemental analysis via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), this would involve preparing a series of calibration standards spanning the expected concentration of antimony and tungsten in the digested sample solutions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. scioninstruments.com These are critical for quantifying trace impurities within the this compound material.

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com For an ICP-MS method, this could involve varying the acid concentration in the digestion step or altering plasma conditions. For XRD, it might involve slight changes in sample packing density or instrument scan speed.

The following tables provide illustrative data for the validation of a hypothetical ICP-MS method for the elemental analysis of Antimony (Sb) and Tungsten (W) in this compound after microwave-assisted acid digestion.

Table 1: Illustrative Linearity and Range Data for ICP-MS Analysis

AnalyteConcentration (µg/L)Instrument Response (Counts per Second)
Sb1.050,150
Sb5.0255,800
Sb10.0510,300
Sb25.01,275,500
Sb50.02,549,000
W1.045,300
W5.0230,100
W10.0465,500
W25.01,150,200
W50.02,310,000

Note: Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Accuracy and Precision Data for ICP-MS Analysis

AnalyteSpiked Level (µg/L)Measured Concentration (µg/L, n=6)Recovery (%)RSD (%) (Repeatability)
Sb10.09.8598.52.1
Sb25.025.8103.21.8
W10.010.4104.02.5
W25.024.698.42.2

Note: Data is hypothetical and for illustrative purposes.

Challenges in Data Reproducibility

Ensuring data reproducibility, particularly between different laboratories (inter-laboratory reproducibility), is a significant challenge in materials science. rsc.org For complex solid-state materials like this compound, sources of variability are numerous and can include:

Sample Heterogeneity: Ensuring that the portion of the material being analyzed is representative of the entire batch is critical.

Sample Preparation: This is often the largest source of error. For elemental analysis, incomplete digestion can lead to inaccurate results. For structural analysis by XRD, factors like particle size and preferred orientation of crystallites can significantly alter the resulting diffraction pattern and intensities. cdc.gov

Instrumental Variations: Differences in instrument calibration, maintenance, and configuration can lead to systematic biases between laboratories.

Analyst Technique: Subtle differences in how analysts perform the procedure can introduce variability.

Inter-laboratory studies, also known as round-robin tests, are the gold standard for assessing the reproducibility of an analytical method. ctc-n.org In these studies, identical samples are sent to multiple laboratories for analysis, and the results are statistically compared. Such studies are crucial for establishing consensus values for reference materials and for understanding the real-world performance of a standardized method. The variability observed in these studies can be significant; for example, an inter-laboratory study on the chemical testing of polymeric materials found that results could differ between labs by as much as 240%. nih.gov This highlights the critical need for well-defined, robust, and thoroughly validated analytical protocols when characterizing complex materials.

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing ammonium antimony tungsten oxide composites, and how are they characterized?

  • Methodological Answer : Composite synthesis often involves pulsed laser deposition (PLD) for thin films or sol-gel/hydrothermal methods for bulk materials. For example, Sb₂O₃:WO₃ composites are fabricated via PLD, followed by compositional validation using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of Sb, W, and O bonds . X-ray diffraction (XRD) and scanning electron microscopy (SEM) are critical for structural and morphological analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use fume hoods to avoid inhalation of粉尘, wear nitrile gloves and lab coats to prevent skin contact, and store materials in ventilated, locked cabinets. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals. Waste disposal must comply with approved chemical waste protocols .

Q. How can researchers verify the purity of this compound samples?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) quantifies elemental composition. For trace impurities (e.g., Mo, Sn, As), selective precipitation or solvent extraction methods are employed, as outlined in YS/T 568.13-2023 standards . Phase purity is confirmed via XRD and Raman spectroscopy.

Q. What analytical techniques are suitable for probing the optical properties of these materials?

  • Methodological Answer : UV-Vis-NIR spectroscopy measures absorption/transmittance spectra, while photoluminescence (PL) spectroscopy identifies bandgap transitions. For coatings or films, ellipsometry determines refractive index and thickness. Applications like transparent thermal insulation require haze and transmittance testing per ISO 13468 .

Advanced Research Questions

Q. How does the incorporation of tungsten oxide influence the electronic properties of Sb₂O₃-based composites?

  • Methodological Answer : Hall effect measurements reveal that adding WO₃ to Sb₂O₃ shifts carrier type from p-type (Sb₂O₃) to n-type (composite). This transition depends on WO₃ doping concentration (e.g., 5–20 wt%) and is attributed to electron donation from W⁶+ ions. Band structure analysis via ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) simulations can further clarify carrier dynamics .

Q. What strategies optimize the electrochromic performance of tungsten oxide-antimony oxide heterostructures?

  • Methodological Answer : Sputter-deposited WO₃/Sb₂O₃ bilayers exhibit enhanced optical modulation when cycled in proton-conducting electrolytes (e.g., H₃PO₄/PVA). Electrochemical impedance spectroscopy (EIS) identifies ion diffusion coefficients, while in situ spectroelectrochemical measurements track coloration efficiency (CE). Optimizing film porosity (e.g., via PLD parameters) improves switching speeds .

Q. How can conflicting data on photocatalytic activity in Sb-W oxide systems be resolved?

  • Methodological Answer : Contradictions in photocatalysis studies (e.g., varying degradation rates for methylene blue) often arise from differences in crystallinity, surface defects, or light source intensity. Controlled experiments using standardized ISO/IEC 17025 protocols, coupled with X-ray photoelectron spectroscopy (XPS) to quantify surface oxygen vacancies, help isolate key variables .

Q. What advanced techniques enable real-time pH monitoring using antimony-tungsten oxide sensors?

  • Methodological Answer : Microfabricated potentiometric sensors integrate Sb₂O₃/WO₃ thin films with Ag/AgCl reference electrodes. Calibration involves NIST-traceable pH buffers (4–10), while electrochemical stripping analysis detects interference from heavy metals (e.g., Pb²⁺, Cd²⁺). Stability is tested via cyclic voltammetry (CV) in simulated biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.